1-[(2R)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride
Description
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Properties
IUPAC Name |
1-[(2R)-pyrrolidin-2-yl]propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-2-7(9)6-4-3-5-8-6;/h6-9H,2-5H2,1H3;1H/t6-,7?;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEYRGQFFVJHNG-JVEOKNEYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCCN1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC([C@H]1CCCN1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties of 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous pharmaceuticals. This technical guide provides a comprehensive analysis of the chemical properties of 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol hydrochloride, a chiral amino alcohol with significant potential in drug discovery and asymmetric synthesis. In the absence of extensive experimental data in the public domain, this document synthesizes information from analogous compounds and predictive methodologies to offer a detailed characterization. We will explore its structural and stereochemical features, propose a plausible stereoselective synthesis, predict its spectroscopic and physical properties, and discuss its potential applications. This guide is intended to serve as a valuable resource for researchers engaged in the development of novel therapeutics and chiral catalysts.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine nucleus, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in drug discovery.[1] Its prevalence in natural products, such as the amino acid proline, and its incorporation into a wide array of approved drugs underscore its pharmacological importance. Pyrrolidine derivatives exhibit a broad spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The conformational rigidity of the pyrrolidine ring and the stereochemical possibilities arising from substitution patterns allow for precise three-dimensional arrangements of functional groups, which is critical for selective interactions with biological targets.
1-[(2R)-Pyrrolidin-2-yl]propan-1-ol hydrochloride belongs to the class of 2-substituted pyrrolidine derivatives, which are of particular interest in medicinal chemistry.[3][4] The specific stereochemistry at the C2 position, dictated by the (R)-configuration, is expected to play a crucial role in its biological activity and its efficacy as a chiral auxiliary or catalyst. This guide aims to provide a detailed, albeit partially predictive, technical overview of this promising molecule.
Molecular Structure and Stereochemistry
The chemical structure of 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol hydrochloride is characterized by a pyrrolidine ring substituted at the second position with a 1-hydroxypropyl group. The hydrochloride salt form enhances its stability and aqueous solubility.
Key Structural Features:
-
Chiral Center: The C2 carbon of the pyrrolidine ring is a chiral center with an (R)-configuration. This stereochemistry is fundamental to its biological interactions and its application in asymmetric synthesis.
-
Functional Groups: The molecule possesses a secondary amine within the pyrrolidine ring, a secondary alcohol on the propanol side chain, and an ethyl group. These functional groups are potential sites for hydrogen bonding and further chemical modification.
-
Hydrochloride Salt: The formation of a hydrochloride salt by protonation of the basic pyrrolidine nitrogen increases the compound's polarity and crystallinity, often simplifying its handling and purification.
Below is a diagram illustrating the logical relationship of its structural components.
Caption: Proposed stereoselective synthesis of the target compound.
Hypothetical Experimental Protocol:
-
N-Protection: (R)-Proline is reacted with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base like triethylamine in a suitable solvent (e.g., dichloromethane) to yield N-Boc-(R)-proline.
-
Weinreb Amide Formation: The carboxylic acid of N-Boc-(R)-proline is activated, for example, with a coupling reagent like HATU, and then reacted with N,O-dimethylhydroxylamine hydrochloride to form the corresponding Weinreb amide. This intermediate is particularly useful for preventing over-addition in the subsequent Grignard reaction.
-
Grignard Reaction: The Weinreb amide is treated with ethylmagnesium bromide in an ethereal solvent like tetrahydrofuran (THF) at a low temperature to introduce the ethyl group and form the ketone, N-Boc-1-[(2R)-pyrrolidin-2-yl]propan-1-one.
-
Diastereoselective Reduction: The ketone is then reduced to the alcohol. This step is critical for establishing the stereocenter on the side chain. While a simple reducing agent like sodium borohydride (NaBH4) will produce a mixture of diastereomers, the use of a stereoselective reducing agent (e.g., L-Selectride®) could favor the formation of one diastereomer.
-
Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, typically by treatment with hydrochloric acid in an organic solvent such as dioxane or isopropanol. This step simultaneously deprotects the amine and forms the desired hydrochloride salt, which can often be precipitated and purified by recrystallization.
Predicted Physicochemical Properties
Due to the lack of experimental data, the following physicochemical properties are predicted based on the compound's structure and data from analogous molecules.
| Property | Predicted Value/Information | Basis of Prediction |
| Molecular Formula | C7H16ClNO | Calculated from structure |
| Molecular Weight | 165.66 g/mol | Calculated from structure |
| Appearance | White to off-white crystalline solid | Typical for hydrochloride salts of small organic molecules |
| Melting Point | Not available (expected to be a defined, sharp melting point) | Crystalline solids generally have sharp melting points |
| Solubility | Soluble in water, methanol, and other polar protic solvents. Sparingly soluble in nonpolar organic solvents. | The hydrochloride salt form significantly increases polarity and aqueous solubility. |
| Specific Rotation ([α]D) | Not available (expected to be non-zero due to chirality) | The presence of a chiral center will result in optical activity. |
Predicted Spectroscopic Data
The structural elucidation of 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol hydrochloride would rely on a combination of spectroscopic techniques. The following are predicted spectral characteristics based on its structure and data from similar compounds. [5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the carbon skeleton and the connectivity of protons. [6][7][8][9][10][11]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine ring, the propanol side chain, and the amine and hydroxyl protons. The hydrochloride salt form may lead to broader signals for the protons near the nitrogen atom. Key expected signals include:
-
A triplet corresponding to the methyl protons of the ethyl group.
-
Multiplets for the methylene protons of the ethyl group and the pyrrolidine ring.
-
A multiplet for the methine proton attached to the hydroxyl group.
-
A broad singlet for the hydroxyl proton, which would be exchangeable with D₂O. [12] * A broad signal for the N-H proton of the protonated amine.
-
-
¹³C NMR: The carbon NMR spectrum should display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached heteroatoms (oxygen and nitrogen).
-
The carbon attached to the hydroxyl group is expected to appear in the range of 60-75 ppm.
-
The carbons of the pyrrolidine ring adjacent to the nitrogen will be downfield compared to the other ring carbons.
-
The methyl carbon of the ethyl group will be the most upfield signal.
-
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. [13][14][15][16]
-
A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.
-
A broad absorption in the range of 2400-2800 cm⁻¹ characteristic of the N-H stretching of a secondary ammonium salt.
-
C-H stretching vibrations from the alkyl groups are expected around 2850-3000 cm⁻¹.
-
C-N and C-O stretching vibrations will be observed in the fingerprint region (1000-1300 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule. [17][18][19][20]
-
High-Resolution Mass Spectrometry (HRMS): In positive ion mode (e.g., ESI+), the exact mass of the protonated molecule (the free base, [M+H]⁺) would be observed, confirming the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion would likely involve the loss of water from the alcohol, cleavage of the bond between the pyrrolidine ring and the side chain, and fragmentation of the pyrrolidine ring itself. A dominant fragment corresponding to the protonated pyrrolidine moiety might be observed. [17][19]
Analytical Characterization Workflow
A robust analytical workflow is essential to confirm the identity, purity, and stereochemical integrity of 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol hydrochloride.
Caption: A comprehensive workflow for the analytical characterization of the target compound.
Potential Applications in Research and Development
Given its structure, 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol hydrochloride has potential applications in several areas of chemical and pharmaceutical research:
-
Chiral Building Block: This molecule can serve as a valuable chiral starting material for the synthesis of more complex molecules, particularly those with a defined stereochemistry that is crucial for their biological activity. [21][22][23][24]* Organocatalysis: Pyrrolidine derivatives are widely used as organocatalysts in asymmetric reactions. The presence of both a secondary amine and a hydroxyl group makes this compound a candidate for catalyzing reactions such as aldol and Michael additions, where it can form chiral enamines or be modified to create more complex catalytic systems. [25]* Ligand for Asymmetric Metal Catalysis: The nitrogen and oxygen atoms can act as coordination sites for metal ions, making it a potential chiral ligand for asymmetric metal-catalyzed reactions, such as hydrogenations and C-C bond-forming reactions.
-
Scaffold for Drug Discovery: The pyrrolidine core is a well-established pharmacophore. [1]This compound could be used as a scaffold for the development of new drug candidates by modifying the hydroxyl group or the pyrrolidine nitrogen to explore structure-activity relationships for various biological targets.
Conclusion
1-[(2R)-Pyrrolidin-2-yl]propan-1-ol hydrochloride is a chiral molecule with significant potential in synthetic and medicinal chemistry. While detailed experimental data is currently limited, this in-depth technical guide provides a comprehensive overview of its predicted chemical properties based on sound chemical principles and data from analogous structures. The proposed stereoselective synthesis and the outlined analytical workflow offer a clear path for its preparation and characterization. For researchers and professionals in drug development, this guide serves as a foundational resource, highlighting the potential of this compound as a versatile chiral building block, a candidate for asymmetric catalysis, and a promising scaffold for the discovery of novel therapeutics. Further experimental investigation is warranted to fully elucidate its properties and unlock its full potential.
References
- Park, H. G., et al. (2003). Synthesis of 2-substituted-pyrrolidinethiourea derivatives and their antagonist effect on vanilloid receptor. Bioorganic & Medicinal Chemistry Letters, 13(2), 197-200.
-
Enamine. (n.d.). 2-Substituted-[3][4]cycloannelated pyrrolidines and piperidines in the focus of medicinal chemistry. Retrieved from Enamine website.
- PROSPRE - 1H NMR Predictor. (n.d.).
- Çalışkan, B., & Gümüş, M. K. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1245634.
- BenchChem. (n.d.). An In-depth Technical Guide on the Core Chemical Properties of (S)-2-(pyrrolidin-1-yl)propan-1-ol.
- ACD/Labs. (n.d.). NMR Prediction.
- MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- ResearchGate. (2023, September 6). Recent insights about pyrrolidine core skeletons in pharmacology.
- O'Donnell, M. J., et al. (2014). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron, 70(40), 7095-7107.
- Journal of Pharmaceutical Negative Results. (2013, July 10). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES.
- ResearchGate. (2025, August 10). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles.
- ChemAxon. (n.d.). NMR Predictor - Documentation.
- Royal Society of Chemistry. (n.d.). Biocatalytic stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters. Organic & Biomolecular Chemistry.
- MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
- ChemRxiv. (n.d.). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy.
- Scribd. (n.d.). Predict 13C Carbon NMR Spectra.
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
- CASPRE - 13C NMR Predictor. (n.d.).
- PubMed. (2026, January 9). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry.
- ResearchGate. (n.d.). Calculated IR spectra of 1‐(2‐phenylethynyl)‐2‐pyrrolidinone and its...
- Doc Brown's Chemistry. (n.d.). propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr.
- Doc Brown's Chemistry. (n.d.). mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol.
- ChemRxiv. (n.d.). Revolutionizing Spectroscopic Analysis Using Sequence-to-Sequence Models I: From Infrared Spectra to Molecular Structures.
- Wiley. (2023, November 7). Wiley Launches New Database of Predicted Infrared Spectra.
- ACS Publications. (2026, January 8). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry.
- MIT Open Access Articles. (2021). Predicting Infrared Spectra with Message Passing Neural Networks.
- Macedonian Pharmaceutical Bulletin. (2022, May 17). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Macedonian Pharmaceutical Bulletin.
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Thermodynamic Stability of Chiral Pyrrolidine Amino Alcohols
Executive Summary
Chiral pyrrolidine amino alcohols (e.g., L-prolinol, diphenylprolinol silyl ethers) represent a cornerstone of asymmetric organocatalysis and chiral auxiliary chemistry. However, their industrial application is often plagued by misunderstood degradation profiles. This guide moves beyond basic characterization to address the thermodynamic and kinetic stability of these scaffolds. We examine the conformational locks that dictate shelf-life, the specific pathways of racemization, and provide a self-validating protocol for assessing their long-term viability in drug development pipelines.
Part 1: Molecular Architecture & Conformational Thermodynamics
The thermodynamic stability of pyrrolidine amino alcohols is not merely a function of bond strength but of conformational anchoring . Unlike acyclic amino alcohols, the pyrrolidine ring imposes a constraint that can be energetically leveraged.
The Envelope Conformation & Hydrogen Bonding
The pyrrolidine ring exists in a dynamic equilibrium between two primary "envelope" puckering states:
-
-endo: The
-carbon is on the same side as the substituent (C2).[1] -
-exo: The
-carbon is on the opposite side.
In unsubstituted pyrrolidine, these states are nearly degenerate. However, in 2-substituted amino alcohols (like L-prolinol), an intramolecular Hydrogen Bond (IMHB) between the amine proton (N-H) and the hydroxyl oxygen (O) stabilizes the endo conformer.
Critical Insight: The formation of this 5-membered H-bond ring (
) creates a "thermodynamic lock." Derivatives that disrupt this H-bond (e.g., by bulky O-protection without compensatory steric shielding) often exhibit lower conformational stability and higher susceptibility to varying solvation energies.
Steric Shielding: The Diphenyl Effect
The introduction of bulky groups, such as in
Comparative Stability Data
The following table summarizes the thermodynamic profile of key derivatives.
| Derivative | Melting Point ( | Dominant Conformer | Primary Stability Risk | Relative Stability Index |
| L-Prolinol | 56 - 58 | Hygroscopicity / N-Oxidation | Low (High reactivity) | |
| Diphenylprolinol | 79 - 80 | Rigid Envelope | Retro-Aldol (in catalysis) | Medium |
| Jørgensen-Hayashi Catalyst (TMS ether) | Oil / Low MP | Sterically Locked | Silyl Hydrolysis | High (if dry) |
Part 2: Configurational Stability & Racemization Risks
Thermodynamic stability often implies resistance to decomposition, but in chiral chemistry, configurational stability (resistance to racemization) is paramount.
Mechanisms of Racemization
For pyrrolidine amino alcohols, racemization rarely occurs via direct deprotonation of the
-
Oxidative Dehydrogenation: Atmospheric oxygen can oxidize the amine to an imine. Tautomerization of the imine leads to loss of chirality at the
-carbon. -
Retro-Aldol / Retro-Michael: In the presence of aldehydes (during catalysis), the formation of enamine intermediates lowers the energy barrier for C-C bond breaking/forming, which can lead to epimerization if the reaction reverses.
-
Silyl Migration/Hydrolysis: For silyl ethers, moisture-induced hydrolysis of the O-Si bond regenerates the free alcohol, which is thermodynamically distinct and may alter the solubility and reactivity profile, leading to "apparent" instability.
Visualization: Stability & Degradation Pathways
The following diagram illustrates the conformational equilibrium and the primary degradation vectors.
Caption: Figure 1. Conformational equilibrium between endo/exo states and irreversible degradation pathways via oxidation and hydrolysis.
Part 3: Experimental Assessment Protocols
To validate the stability of a specific batch or derivative, do not rely on literature melting points alone. Use this Accelerated Stability Assessment Program (ASAP) .
Protocol: Differential Scanning Calorimetry (DSC) for Polymorph Screening
Purpose: Identify metastable polymorphs that may transition during storage, altering solubility.
-
Preparation: Hermetically seal 2-5 mg of the amino alcohol in an aluminum pan.
-
Cycle:
-
Equilibrate at -40°C.
-
Ramp 10°C/min to 150°C (or 20°C below predicted decomposition).
-
Cool 10°C/min to -40°C.
-
Re-heat 10°C/min to 150°C.
-
-
Analysis: Compare the first and second heating curves. A shift in endothermic onset (
) indicates a polymorph transition or loss of volatile solvates.
Protocol: Arrhenius Degradation Kinetics (Enantiomeric Excess)
Purpose: Predict shelf-life at 4°C or 25°C by stressing the sample at elevated temperatures.
Workflow:
-
Sample Set: Prepare 5 vials, each with 20 mg of the amino alcohol.
-
Stress Conditions: Incubate vials at 40°C, 50°C, 60°C, 70°C, and 80°C in an inert atmosphere (Ar/N2).
-
Sampling: Remove aliquots at t=0, 24h, 48h, 72h.
-
Analysis (Chiral HPLC):
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/IPA (90:10) + 0.1% Diethylamine (crucial for peak shape of amines).
-
Detection: UV at 254 nm.
-
-
Calculation:
-
Plot
vs (Kelvin). -
Extrapolate to 298K (
C) to determine . -
Calculate
(time to 90% remaining ee).[2]
-
Visualization: Stability Testing Workflow
Caption: Figure 2. Accelerated Stability Assessment Program (ASAP) workflow for determining shelf-life and degradation kinetics.
Part 4: Case Study – The Jørgensen-Hayashi Catalyst
The diphenylprolinol silyl ether (Jørgensen-Hayashi catalyst) is the gold standard for this class. Its stability profile offers a perfect case study in thermodynamic trade-offs .
-
The Trade-off: The large silyl group (TMS/TES/TBS) provides solubility and prevents N-O chelation, enhancing catalytic turnover. However, it introduces a hydrolytic weak point .
-
Observation: In the presence of water (even atmospheric moisture), the silyl group cleaves. The resulting diphenylprolinol is less soluble in non-polar solvents used for catalysis (e.g., Toluene), leading to catalyst precipitation and "crashing out" of the reaction.
-
Thermodynamic Driver: The formation of the Si-O bond is strong, but the high lattice energy of the de-silylated diphenylprolinol solid drives the equilibrium toward hydrolysis/precipitation in open systems.
Operational Recommendation: Store these catalysts in a desiccator or glovebox. If precipitation is observed, re-silylation (HMDS/TMSCl) can often regenerate the active catalyst, proving the chiral center itself remains thermodynamically stable even when the protecting group fails.
References
-
Conformational Analysis of Proline Derivatives
-
Braga, C. B., et al. "Conformational Analysis and Intramolecular Interactions of L-Proline Methyl Ester."[3] The Journal of Physical Chemistry A, 2014.
-
-
Jørgensen-Hayashi Catalyst Mechanism & Stability
-
Racemization Mechanisms in Organocatalysis
-
Enantiomeric Excess Determination Protocols
- Carrillo, M. J., et al. "The challenging conformer assignment of proline methyl ester from rotational spectroscopy." RSC Advances, 2025.
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Methodological & Application
Application Notes & Protocols: Reductive Amination of Carbonyl Compounds with 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol
Introduction: The Strategic Importance of Chiral Amines
The synthesis of chiral amines is a cornerstone of modern pharmaceutical and fine chemical development. These motifs are integral to a vast array of bioactive molecules, where specific stereochemistry is often critical for therapeutic efficacy and safety.[1] Reductive amination stands out as one of the most powerful and versatile methods for constructing carbon-nitrogen bonds, offering a direct pathway from readily available carbonyl compounds and amines to more complex secondary and tertiary amines.[2][3]
This guide focuses on reductive amination reactions involving 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol , a valuable chiral building block derived from the natural amino acid (S)-proline.[4] Its structure, featuring a secondary amine on a rigid pyrrolidine scaffold appended with a chiral propanol side chain, makes it an excellent substrate for creating complex, stereochemically-defined molecules.
Herein, we provide a detailed exploration of the underlying mechanism, field-tested protocols, and critical insights for successfully employing this chiral amine in reductive amination reactions. The protocols are designed to be robust and self-validating, emphasizing the use of sodium triacetoxyborohydride [NaBH(OAc)₃], a mild and highly selective reducing agent that is exceptionally well-suited for this transformation.[5][6]
Mechanistic Rationale & Strategic Reagent Selection
A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The reductive amination process is not a direct displacement but a sequential reaction involving two distinct, reversible steps.
The Causality Behind the Process:
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine of 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a key intermediate, the iminium ion. This step is typically the rate-limiting step and is often catalyzed by mild acid, as protonation of the carbonyl oxygen makes it more electrophilic.[7] The reaction is driven to completion by the subsequent, irreversible reduction.
-
Hydride Reduction: The formed iminium ion is significantly more electrophilic than the starting carbonyl compound. This difference in reactivity is the lynchpin of the entire process. It allows for the use of a mild hydride-donating reagent that selectively reduces the C=N⁺ bond in the presence of the unreacted C=O bond.[8]
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preparation of pharmaceutical intermediates using chiral amino alcohols
Application Notes & Protocols
Topic: Preparation of Pharmaceutical Intermediates Using Chiral Amino Alcohols
Audience: Researchers, scientists, and drug development professionals.
Foreword: The Architectural Significance of Chiral Amino Alcohols in Drug Synthesis
In the landscape of pharmaceutical sciences, chirality is a paramount consideration, dictating the line between therapeutic efficacy and potential toxicity. The three-dimensional arrangement of atoms within a drug molecule is fundamental to its interaction with biological targets like enzymes and receptors, which are themselves chiral entities.[1] Chiral 1,2-amino alcohols are a privileged class of organic compounds, serving as high-value building blocks—or synthons—in the construction of a vast array of Active Pharmaceutical Ingredients (APIs).[1][2] Their bifunctional nature, containing both an amine and a hydroxyl group on adjacent carbons, provides a versatile scaffold that is a recurring motif in drugs ranging from beta-blockers to antiviral agents and chemotherapeutics.[1][]
This guide moves beyond a simple recitation of methods. As a senior application scientist, my objective is to provide an in-depth, logical framework for understanding and utilizing these critical synthons. We will explore not only how to perform these syntheses but why specific strategies are chosen, the mechanistic underpinnings of stereocontrol, and the practical application of these molecules in creating complex pharmaceutical intermediates. The protocols herein are designed as self-validating systems, grounded in established, peer-reviewed methodologies to ensure reliability and reproducibility in your laboratory.
Part 1: Foundational Strategies for Accessing Enantiopure Amino Alcohols
The utility of a chiral amino alcohol is predicated on its enantiomeric purity. Before these molecules can be used to build pharmaceutical intermediates, they must first be synthesized with exacting stereochemical control. The primary strategies fall into three main categories: leveraging nature's chiral pool, catalytic asymmetric synthesis, and biocatalysis.
Synthesis from the "Chiral Pool"
The most direct route to enantiopure amino alcohols is to start with a molecule that is already chiral. Nature provides an abundant and inexpensive source of such molecules in the form of α-amino acids.[1][2]
Causality of the Method: This strategy leverages the high enantiopurity of the 20 common proteinogenic amino acids. The core principle is the simple chemical reduction of the carboxylic acid moiety to a primary alcohol, preserving the stereocenter at the α-carbon. The choice of reducing agent is critical; strong, non-selective hydrides like Lithium Aluminum Hydride (LiAlH₄) are effective for this transformation.[]
-
Advantages: High enantiopurity is guaranteed by the starting material; starting materials are often inexpensive and readily available.[2]
-
Limitations: The structural diversity of the final product is inherently limited to the side-chain structures of the natural amino acids.[2]
Caption: Workflow for synthesizing chiral amino alcohols from the chiral pool.
Catalytic Asymmetric Synthesis
This approach creates the desired stereocenters from achiral or prochiral starting materials using a small amount of a chiral catalyst.
-
Asymmetric Reduction of α-Amino Ketones: The reduction of a prochiral ketone adjacent to an amino group is a powerful method. The Corey-Bakshi-Shibata (CBS) reduction, which employs an oxazaborolidine catalyst derived from the amino alcohol prolinol, offers predictable stereochemistry and excellent enantioselectivity (often >95% ee).[1]
-
Asymmetric Ring-Opening of Epoxides: A highly atom-economical method involves the desymmetrization of meso-epoxides. A chiral catalyst, often a metal complex, coordinates to the epoxide and a nucleophile (like an azide or protected amine), directing the nucleophilic attack to one of the two enantiotopic carbons, thereby setting both stereocenters simultaneously.[4]
Biocatalysis: The Green Chemistry Approach
Enzymes offer an environmentally benign and exceptionally selective alternative to traditional chemical catalysts.[1][5][6] Engineered Amine Dehydrogenases (AmDHs) have emerged as powerful tools for synthesizing chiral amino alcohols.[7][8][9]
Causality of the Method: AmDHs catalyze the asymmetric reductive amination of α-hydroxy ketones using ammonia as the amine source.[7][9] The enzyme's active site creates a chiral environment that forces the hydride transfer from a cofactor (like NADH or NADPH) to only one face of the imine intermediate, resulting in exceptionally high enantioselectivity (often >99% ee).[5][10] These reactions are performed in aqueous media under mild conditions, avoiding harsh reagents and organic solvents.[5][7]
Caption: Biocatalytic cycle for AmDH with cofactor regeneration.
Part 2: Application as Chiral Auxiliaries in Pharmaceutical Synthesis
One of the most elegant applications of chiral amino alcohols is their use as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a stereoselective reaction, after which it is cleaved and can often be recovered.[11] Evans' oxazolidinone auxiliaries, derived from readily available amino alcohols, are a cornerstone of modern asymmetric synthesis.[11][12]
Application Case: Asymmetric Aldol Reaction for Polyketide Synthesis
Polyketide natural products are a rich source of drug leads. Their backbones often feature repeating 1,3-oxygenation patterns with multiple stereocenters. The Evans Asymmetric Aldol reaction provides a reliable method for constructing these patterns.
Causality of Stereocontrol:
-
N-Acylation: The chiral amino alcohol is first converted into an oxazolidinone, which is then acylated with a carboxylic acid derivative (e.g., propionyl chloride).
-
Enolate Formation: Treatment with a hindered base like dibutylboryl triflate (Bu₂BOTf) selectively forms the Z-enolate. This geometry is crucial for predictable stereoselection.
-
Chelated Transition State: The boron atom chelates both the enolate oxygen and the carbonyl oxygen of the oxazolidinone, creating a rigid, six-membered ring transition state. The bulky substituent on the oxazolidinone (derived from the amino alcohol's side chain) effectively blocks one face of the enolate.
-
Aldehyde Approach: The aldehyde substrate approaches from the less-hindered face, leading to a highly diastereoselective carbon-carbon bond formation.[12]
Protocol: Evans Asymmetric Aldol Reaction
This protocol describes the reaction between an N-propionyl oxazolidinone and isobutyraldehyde to generate a syn-aldol adduct, a common structural unit in pharmaceutical intermediates.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone derived N-propionyl imide (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Dibutylboryl triflate (Bu₂BOTf), 1.0 M solution in DCM (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.2 eq)
-
Isobutyraldehyde (1.5 eq)
-
Methanol, pH 7 phosphate buffer
-
Hydrogen peroxide (30% aqueous solution)
Experimental Workflow:
-
Setup: To a flame-dried, argon-purged flask at -78 °C (dry ice/acetone bath), add the N-propionyl oxazolidinone (1.0 eq) dissolved in anhydrous DCM.
-
Enolization: Slowly add Bu₂BOTf (1.1 eq) followed by the dropwise addition of DIPEA (1.2 eq). Stir the resulting solution at -78 °C for 30 minutes.
-
Aldol Addition: Add isobutyraldehyde (1.5 eq) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quenching: Quench the reaction by adding 1:1 methanol:pH 7 buffer. Add a 2:1 solution of methanol:30% H₂O₂ slowly to break the boron chelate. Stir vigorously at 0 °C for 1 hour.
-
Workup: Dilute with water and extract with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient). Analyze the product by ¹H NMR to determine the diastereomeric ratio (dr) and by chiral HPLC to confirm enantiomeric excess (ee).
Auxiliary Removal: The chiral auxiliary can be cleaved under various conditions (e.g., LiBH₄ reduction to yield the chiral alcohol, or hydrolysis to the carboxylic acid), allowing for recovery and reuse.
| Parameter | Typical Result | Reference |
| Yield | 85-95% | [12] |
| Diastereomeric Ratio (dr) | >99:1 (syn:anti) | [12] |
| Enantiomeric Excess (ee) | >99% | [12] |
| Table 1: Representative data for the Evans Asymmetric Aldol reaction. |
Part 3: Direct Incorporation in API Synthesis
While their role as auxiliaries is powerful, chiral amino alcohols are most frequently used as direct precursors where their structure is incorporated into the final drug molecule.
Application Case: Synthesis of an Ethambutol Intermediate
Ethambutol is a first-line medication for the treatment of tuberculosis. Its efficacy is highly dependent on its stereochemistry; the (S,S)-enantiomer is active, while the (R,R)-enantiomer is inactive and the meso-form can cause optic neuritis. A key intermediate for its synthesis is (S)-2-aminobutan-1-ol.[9] Biocatalysis provides a highly efficient route to this intermediate.[8][9]
Protocol: Biocatalytic Synthesis of (S)-2-Aminobutan-1-ol
This protocol outlines the asymmetric reductive amination of 1-hydroxy-2-butanone using an engineered amine dehydrogenase (AmDH).
Materials:
-
Lyophilized whole-cell E. coli expressing a recombinant AmDH and a glucose dehydrogenase (GDH) for cofactor regeneration.
-
1-hydroxy-2-butanone (1.0 eq)
-
D-Glucose (1.2 eq)
-
Ammonium chloride/ammonia buffer (e.g., 1 M, pH 8.5)
-
NAD⁺ (catalytic amount, e.g., 1 mM)
Experimental Workflow:
-
Bioreactor Setup: In a temperature-controlled bioreactor or shake flask, prepare the ammonium buffer solution.
-
Reagent Addition: Add D-glucose, NAD⁺, and the substrate, 1-hydroxy-2-butanone.
-
Initiation: Initiate the reaction by adding the lyophilized whole-cell biocatalyst. The cell's GDH will convert glucose to gluconolactone, regenerating the NADH required by the AmDH.
-
Reaction Monitoring: Maintain the reaction at a controlled temperature (e.g., 30 °C) with agitation. Monitor the conversion of the starting material and the formation of the product by HPLC or GC.
-
Workup: Once the reaction reaches completion (typically 24 hours), centrifuge the mixture to pellet the cells. The supernatant contains the product.
-
Purification & Analysis: The product can be isolated from the aqueous solution via extraction or crystallization. The enantiomeric excess (ee) must be determined using chiral HPLC or chiral GC.
| Parameter | Typical Result | Reference |
| Substrate Concentration | 50-100 g/L | [5] |
| Conversion | >99% | [8] |
| Enantiomeric Excess (ee) | >99.5% for (S)-isomer | [8] |
| Table 2: Representative data for the biocatalytic synthesis of (S)-2-aminobutan-1-ol. |
Conclusion
Chiral amino alcohols are not merely reagents; they are enabling tools that provide chemists with precise control over molecular architecture. Whether utilized as recoverable auxiliaries to impart chirality or incorporated directly as foundational elements of a drug's core, their importance cannot be overstated. The evolution from chiral pool synthesis to advanced catalytic and biocatalytic methods has broadened the accessibility and structural diversity of these synthons. The protocols and logical frameworks presented here offer a robust starting point for researchers to confidently apply these powerful building blocks in the synthesis of next-generation pharmaceutical intermediates.
References
-
Ramesh, C. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Available at: [Link]
-
Wang, W., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Ager, D. J., et al. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews. Available at: [Link]
-
Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. International Journal of Molecular Sciences. Available at: [Link]
-
Ye, L., et al. (2019). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis. Available at: [Link]
-
Liu, Z., et al. (2025). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. ACS Omega. Available at: [Link]
-
ResearchGate. (2025). (PDF) Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ResearchGate. Available at: [Link]
-
Smith, T. E., et al. (2021). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Accounts of Chemical Research. Available at: [Link]
-
Wang, Z., et al. (2025). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Nature Communications. Available at: [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. Available at: [Link]
-
Wang, W., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Coppola, G. M., & Schuster, H. F. (1987). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Asymmetric Synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]
-
Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University News. Available at: [Link]
-
Ma, Y., et al. (2024). Engineering an Artificial Pathway to Improve the Bioconversion of Lysine into Chiral Amino Alcohol 2-Hydroxycadaverine Using a Semi-Rational Design. MDPI. Available at: [Link]
-
Meng, Y., et al. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry. Available at: [Link]
-
Wang, Y., et al. (2022). Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases. Catalysis Science & Technology. Available at: [Link]
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Application Notes and Protocols for Pyrrolidine-Catalyzed Michael Additions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Pyrrolidine in Asymmetric Michael Additions
The Michael addition, a cornerstone of carbon-carbon bond formation, has been significantly advanced through the advent of organocatalysis. Among the diverse array of organocatalysts, pyrrolidine and its derivatives have emerged as a privileged scaffold, enabling highly efficient and stereoselective conjugate additions.[1][2] This is primarily achieved through the formation of a nucleophilic enamine intermediate from a ketone or aldehyde donor and the secondary amine of the pyrrolidine catalyst.[3] This mode of activation offers a powerful alternative to traditional metal-based catalysts, aligning with the principles of green chemistry by often allowing for milder reaction conditions and avoiding heavy metal contamination.[1]
These application notes provide a comprehensive guide to understanding and implementing pyrrolidine-catalyzed Michael additions. We will delve into the mechanistic underpinnings, explore the critical reaction parameters that govern success, and provide detailed, validated protocols for common transformations. The aim is to equip researchers with the knowledge to not only replicate established procedures but also to rationally design and optimize new synthetic routes.
Mechanistic Insights: The Enamine Catalytic Cycle
The efficacy of pyrrolidine catalysts in Michael additions stems from their ability to form a transient, more reactive enamine species with a carbonyl donor (ketone or aldehyde). This enamine then acts as the nucleophile, attacking the electron-deficient β-carbon of a Michael acceptor. The subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the desired Michael adduct.
The stereochemical outcome of the reaction is dictated by the chiral environment created by the catalyst during the C-C bond-forming step. For instance, bulky substituents on the pyrrolidine ring can effectively shield one face of the enamine, directing the Michael acceptor to the opposite face and thereby controlling the enantioselectivity.[4][5]
Diagram: Catalytic Cycle of a Pyrrolidine-Catalyzed Michael Addition
Caption: The catalytic cycle of a pyrrolidine-catalyzed Michael addition.
Optimizing Reaction Conditions: A Guide to Key Parameters
The success of a pyrrolidine-catalyzed Michael addition is highly dependent on the careful optimization of several reaction parameters. Understanding the interplay of these factors is crucial for achieving high yields and stereoselectivities.
Catalyst Selection and Loading
A wide variety of chiral pyrrolidine-based catalysts have been developed, each with unique steric and electronic properties.[6][7] The choice of catalyst is often substrate-dependent. For instance, diarylprolinol silyl ethers are highly effective for a broad range of transformations.[2]
-
Catalyst Loading: Typically, catalyst loadings in the range of 5-20 mol% are employed.[4][5] Lowering the catalyst loading can be economically and environmentally advantageous, but may require longer reaction times or lead to lower conversions. It is advisable to start with a higher loading (e.g., 20 mol%) and then systematically decrease it to determine the optimal level.
Solvent Effects
The choice of solvent can significantly impact reaction rates, yields, and stereoselectivities.[8] Solvents can influence the solubility of reactants and catalysts, as well as stabilize or destabilize key transition states.
-
Common Solvents: A range of solvents from non-polar (e.g., toluene, cyclohexane) to polar aprotic (e.g., CH2Cl2, THF) and even protic (e.g., water, alcohols) have been successfully used.[4][9][10]
-
Aqueous Conditions: Interestingly, in some cases, water has been shown to enhance both the rate and enantioselectivity of the reaction, particularly with polymer-supported catalysts.[9][11]
Temperature Control
Temperature is a critical parameter for controlling the selectivity of the reaction.[12]
-
Lower Temperatures: Reactions are often conducted at reduced temperatures (e.g., 0 °C to room temperature) to enhance stereoselectivity.[4][5] Lower temperatures can help to favor the formation of the thermodynamically more stable transition state, leading to higher diastereo- and enantioselectivities.
-
Higher Temperatures: In some instances, elevated temperatures may be necessary to overcome activation barriers, especially with less reactive substrates. However, this can sometimes lead to a decrease in stereoselectivity.
Additives
The use of additives, such as Brønsted or Lewis acids, can have a profound effect on the reaction.
-
Acids: Co-catalytic amounts of a weak acid (e.g., benzoic acid) can accelerate the reaction, likely by facilitating the formation of the enamine intermediate or the final hydrolysis step.
Data Summary: Representative Pyrrolidine-Catalyzed Michael Additions
| Michael Donor | Michael Acceptor | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| Cyclohexanone | trans-β-nitrostyrene | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (10) | CH2Cl2 | rt | 2 | 99 | 95:5 | 99 | [5] |
| Propanal | trans-β-nitrostyrene | (2S,4R)-4-((tert-Butyldimethylsilyl)oxy)-2-(diphenylmethyl)pyrrolidine (10) | Toluene | 0 | 24 | 84 | 86:14 | 80 | [4] |
| Acetone | trans-β-nitrostyrene | Polystyrene-supported pyrrolidine (10) | Water | rt | 24 | 55 | - | 85 | [9] |
| Cyclopentanone | trans-β-nitrostyrene | Pyrrolidine (10) | MeOH/H2O (4:1) | rt | 12 | 75 | - | - | [10] |
Experimental Protocols
Protocol 1: Asymmetric Michael Addition of a Ketone to a Nitroalkene
This protocol describes a general procedure for the highly enantioselective Michael addition of a ketone to a nitroalkene using a chiral diarylprolinol silyl ether catalyst.
Materials:
-
Chiral pyrrolidine catalyst (e.g., (S)-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine)
-
Ketone (e.g., cyclohexanone)
-
Nitroalkene (e.g., trans-β-nitrostyrene)
-
Anhydrous solvent (e.g., CH2Cl2)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chiral pyrrolidine catalyst (0.1 mmol, 10 mol%).
-
Add the anhydrous solvent (2.0 mL) and stir the solution at room temperature.
-
Add the ketone (2.0 mmol, 2.0 equiv.) to the flask.
-
Stir the mixture for 10 minutes to allow for pre-formation of the enamine.
-
Add the nitroalkene (1.0 mmol, 1.0 equiv.) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product by chiral HPLC or NMR analysis of a derivatized sample.
Diagram: Experimental Workflow for Michael Addition
Caption: A typical experimental workflow for a pyrrolidine-catalyzed Michael addition.
Protocol 2: Michael Addition of an Aldehyde to a Nitroalkene
This protocol outlines a general procedure for the asymmetric Michael addition of an aldehyde to a nitroalkene.
Materials:
-
Chiral pyrrolidine catalyst (e.g., a derivative of (S)-proline)
-
Aldehyde (e.g., propanal)
-
Nitroalkene (e.g., trans-β-nitrostyrene)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chiral pyrrolidine catalyst (0.1 mmol, 10 mol%).
-
Add the anhydrous solvent (2.0 mL) and cool the solution to the desired temperature (e.g., 0 °C).
-
Add the aldehyde (2.0 mmol, 2.0 equiv.) to the flask.
-
Stir the mixture for 10 minutes.
-
Add the nitroalkene (1.0 mmol, 1.0 equiv.) to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Once the reaction is complete, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the product.
-
Determine the diastereomeric ratio and enantiomeric excess of the purified product by chiral HPLC or NMR analysis.
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls or proceeds slowly, consider increasing the catalyst loading, raising the temperature, or adding a co-catalytic amount of a weak acid.
-
Poor Stereoselectivity: Low diastereo- or enantioselectivity can often be improved by lowering the reaction temperature. Screening different solvents is also recommended. The choice of catalyst is paramount, and it may be necessary to screen a variety of pyrrolidine derivatives.
-
Side Reactions: The formation of byproducts can sometimes be suppressed by carefully controlling the reaction temperature and stoichiometry of the reactants. For aldehydes, self-aldol condensation can be a competing pathway.
Conclusion
Pyrrolidine-catalyzed Michael additions represent a robust and versatile methodology for the asymmetric synthesis of a wide range of valuable organic molecules. By understanding the underlying mechanism and the influence of key reaction parameters, researchers can effectively harness the power of this catalytic system. The protocols and guidelines presented in these application notes provide a solid foundation for the successful implementation and optimization of these important transformations in both academic and industrial settings.
References
-
Du, J., Shuai, B., Tao, M., Wang, G., & Zhang, W. (2016). Pyrrolidine modified PANF catalyst for asymmetric Michael addition of ketones to nitrostyrenes in aqueous phase. Green Chemistry, 18(9), 2625-2631. [Link]
-
Gómez-Bengoa, E., & Linden, A. (2007). Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts. Organic & Biomolecular Chemistry, 5(19), 3149-3156. [Link]
-
Alza, E., & Pericàs, M. A. (2007). Highly Enantioselective Michael Additions in Water Catalyzed by a PS-Supported Pyrrolidine. Organic Letters, 9(19), 3737-3740. [Link]
-
Tse, M. K., & Janda, K. D. (2005). Pyrrolidine catalyzed reactions of cyclopentadiene with α,β-unsaturated carbonyl compounds: 1,2- versus 1,4-additions. Tetrahedron, 61(48), 11448-11455. [Link]
-
Streuff, J., & Gansäuer, A. (2016). A Diastereoselective Catalytic Approach to Pentasubstituted Pyrrolidines by Tandem Anionic-Radical Cross-Over Reactions. Angewandte Chemie International Edition, 55(4), 1463-1466. [Link]
-
Wang, J., & Li, H. (2012). Pyrrolidine-pyridine base catalysts for the enantioselective Michael addition of ketones to chalcones. Tetrahedron: Asymmetry, 23(1), 44-49. [Link]
-
Alajarin, M., & Mompeán, M. (2014). Michael addition of pyrrolidine to lactam 1 and structures of the lactam and chiral catalysts studied in previous works and prepared from chiral natural sources. New Journal of Chemistry, 38(10), 4886-4893. [Link]
-
Vila, C., & Diez, D. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 612-619. [Link]
-
LibreTexts. (2024). 23.11: Carbonyl Condensations with Enamines - The Stork Enamine Reaction. Chemistry LibreTexts. [Link]
-
Ishikawa, T., Uedo, E., Okada, S., & Saito, S. (1999). Pyrrolidine-Catalyzed Homo-Aldol Condensation Reactions of Aldehydes. Synlett, 1999(4), 450-452. [Link]
-
Pica, A., & Riela, S. (2019). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 24(18), 3299. [Link]
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Vila, C., & Diez, D. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. ResearchGate. [Link]
-
Vila, C., & Diez, D. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journals. [Link]
-
Wang, Y., & Liu, X. (2014). The design of a spiro-pyrrolidine organocatalyst and its application to catalytic asymmetric Michael addition for the construction of all-carbon quaternary centers. Chemical Communications, 50(56), 7480-7483. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Enantiomeric Excess with 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol Catalysts
Welcome to the technical support center for the effective application of 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol and its derivatives in asymmetric synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions to achieve high enantiomeric excess. The content herein is structured to provide not just protocols, but a deeper understanding of the causality behind experimental choices, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol in asymmetric catalysis?
A1: 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol is a chiral organocatalyst derived from the natural amino acid (S)-proline.[1][2] Its primary function is to create a chiral environment for the reaction between two achiral or prochiral substrates, leading to the preferential formation of one enantiomer of the product. It operates through the formation of a chiral enamine or iminium ion intermediate with a carbonyl substrate (e.g., an aldehyde or ketone).[3][4] The catalyst's rigid pyrrolidine ring and the chiral propanol side chain create a sterically defined pocket that directs the approach of the electrophile to one face of the intermediate, thereby controlling the stereochemical outcome of the reaction.[1][3]
Q2: How does the structure of 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol compare to simpler prolinol catalysts, and what is the advantage?
A2: This catalyst is a derivative of (S)-prolinol, featuring an N-propyl group.[1] This structural modification is crucial as it creates a more sterically hindered and conformationally rigid catalytic environment.[1] This increased steric bulk enhances the facial selectivity of the electrophile's attack on the enamine intermediate, which often translates to significantly higher enantioselectivities (ee) and, in some cases, improved diastereoselectivities (dr) and reaction rates compared to the parent (S)-prolinol.[1]
Q3: What is the general mechanistic pathway for reactions catalyzed by 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol?
A3: The most common mechanism is the enamine catalytic cycle, particularly for reactions like Michael additions and aldol reactions.[3][5] The key steps are:
-
Enamine Formation: The secondary amine of the pyrrolidine catalyst condenses with a carbonyl substrate to form a chiral enamine intermediate.[3]
-
Nucleophilic Attack: This enamine acts as a nucleophile and attacks an electrophile. The catalyst's chiral structure directs this attack to achieve high stereoselectivity.[3]
-
Hydrolysis & Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by water to release the chiral product and regenerate the catalyst, allowing it to participate in another catalytic cycle.[3]
Below is a diagram illustrating the enamine catalytic cycle for a Michael addition.
Caption: Enamine catalytic cycle for a Michael addition.
Troubleshooting Guide
This section addresses common issues encountered during experiments using 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol catalysts.
Problem 1: Low Enantiomeric Excess (% ee)
This is one of the most frequent challenges in asymmetric catalysis. Several factors can contribute to poor enantioselectivity.
| Potential Cause | Explanation | Troubleshooting Steps |
| Uncatalyzed Background Reaction | The starting materials may be reacting non-selectively without the involvement of the catalyst, leading to a racemic product. This can be more pronounced at higher temperatures.[3] | Lower the Reaction Temperature: Running the reaction at 0°C, -20°C, or even lower can suppress the uncatalyzed background reaction to a greater extent than the catalyzed one.[3] |
| Inappropriate Catalyst Loading | Both too low and too high catalyst loadings can be detrimental. Insufficient catalyst may allow the background reaction to dominate, while excessively high concentrations can lead to catalyst aggregation, forming less selective species.[3][6] | Perform a Catalyst Loading Screen: Systematically vary the catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%, 30 mol%) to find the optimal concentration for your specific reaction.[3] |
| Presence of Water | While water is necessary for the final hydrolysis step to regenerate the catalyst, excess water can promote the uncatalyzed reaction, especially if the protocol is not designed for aqueous media.[3] | Use Dry Solvents and Reagents: Ensure that all solvents are freshly distilled and dried over appropriate drying agents. Handle hygroscopic reagents in a glovebox or under an inert atmosphere.[6] |
| Impure Catalyst or Reagents | The enantiomeric purity of the catalyst itself directly impacts the maximum achievable ee of the product.[7] Trace impurities in substrates or solvents can also interfere with the catalytic cycle. | Verify Catalyst Purity: If possible, determine the enantiomeric purity of the catalyst using chiral HPLC or by derivatization. Always use high-purity, freshly purified reagents and solvents.[6][7] |
Problem 2: Inconsistent Enantiomeric Excess Between Batches
Reproducibility is key in drug development and process chemistry. Inconsistent results often point to subtle variations in experimental conditions.
| Potential Cause | Explanation | Troubleshooting Steps |
| Atmospheric Moisture and Oxygen | Many asymmetric catalytic systems are sensitive to moisture and air.[6] Inconsistent exclusion of these can lead to variable results. | Standardize Inert Atmosphere Techniques: Employ rigorous and consistent techniques such as using a Schlenk line or a glovebox for all manipulations.[6] |
| Inaccurate Measurement of Catalyst | Given the often low catalyst loadings, small errors in weighing can lead to significant variations in the actual substrate-to-catalyst ratio.[6] | Use a Calibrated Balance: Ensure the analytical balance is properly calibrated. For very small quantities, consider preparing a stock solution of the catalyst and adding it volumetrically. |
| Variations in Reagent Purity | The purity of substrates and solvents can vary from batch to batch from the supplier. | Purify and Standardize Reagents: Purify all reagents before use and, if possible, use reagents from the same batch for a series of experiments. |
Problem 3: Low or No Reaction Conversion
A stalled or sluggish reaction can be frustrating. The cause often lies in the reaction setup or the nature of the substrates.
| Potential Cause | Explanation | Troubleshooting Steps |
| Poor Catalyst Solubility | The catalyst may not be fully dissolved in the chosen solvent, particularly in non-polar solvents.[3] | Change the Solvent: Switch to a more polar aprotic solvent such as DMSO, DMF, or CH₂Cl₂ where prolinol derivatives tend to have better solubility.[3] |
| Low Reaction Temperature | While low temperatures are often beneficial for enantioselectivity, they can also significantly slow down the reaction rate. | Carefully Increase the Temperature: If the reaction is sluggish at low temperatures, cautiously increase the temperature in a stepwise manner, while monitoring the impact on both conversion and enantioselectivity.[3] |
| Catalyst Deactivation | Impurities in the starting materials or solvent could be reacting with and deactivating the catalyst. | Purify all Components: Ensure the highest possible purity of all reaction components. Consider passing solvents through a plug of activated alumina or silica gel before use. |
Problem 4: Poor Diastereoselectivity (Low dr)
When the reaction can form multiple diastereomers, controlling this aspect of selectivity is also crucial.
| Potential Cause | Explanation | Troubleshooting Steps |
| Solvent Effects | The solvent can influence the transition state geometry, which in turn affects diastereoselectivity. | Screen Different Solvents: Evaluate a range of solvents with varying polarities and coordinating abilities (e.g., toluene, CH₂Cl₂, THF, CH₃CN). |
| Nature of the Substrates | The steric and electronic properties of both the nucleophile and the electrophile play a significant role in determining diastereoselectivity. | Modify Substrates (if possible): If the substrate scope allows, consider using derivatives with different steric bulk or electronic properties to enhance diastereoselectivity. |
| Additives | The presence of co-catalysts or additives (e.g., acids or bases) can alter the reaction pathway and influence stereoselectivity. | Screen Additives: Investigate the effect of adding small amounts of weak acids (e.g., benzoic acid) or bases, as these can sometimes improve both diastereoselectivity and enantioselectivity.[3] |
Experimental Workflow & Decision Logic
The following diagram outlines a logical workflow for troubleshooting and optimizing a reaction catalyzed by 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol.
Caption: A decision tree for troubleshooting common issues.
Representative Experimental Protocol: Asymmetric Michael Addition
This protocol serves as a general starting point for optimization.
-
Preparation: To a dry, 10 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the nitroolefin (0.5 mmol, 1.0 equiv.).[3]
-
Catalyst and Additive: Add 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol (e.g., 0.05 mmol, 10 mol%). If required, an acidic additive like benzoic acid can be added at this stage (e.g., 0.025 mmol, 5 mol%).[3]
-
Solvent and Temperature Equilibration: Add the dry solvent (2.0 mL, e.g., toluene or CH₂Cl₂). Stir the mixture for 5-10 minutes at the desired reaction temperature (e.g., room temperature, 0°C, or -20°C).[3]
-
Reaction Initiation: Add the aldehyde (1.0 mmol, 2.0 equiv.) dropwise to the stirring solution.[3]
-
Monitoring: Seal the flask and allow the reaction to stir. Monitor the progress by Thin Layer Chromatography (TLC) or by taking aliquots for analysis by GC or HPLC. Reactions can take anywhere from a few hours to 48 hours.[3]
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.[3]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired product.[3]
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) using chiral HPLC or SFC.[3]
By systematically addressing the potential issues outlined in this guide, researchers can more efficiently optimize their reaction conditions to achieve high yields and excellent enantioselectivity with 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol catalysts.
References
- Beilstein Journals. (2024). Factors influencing the performance of organocatalysts immobilised on solid supports: A review.
- BenchChem. (n.d.). Effect of substrate-to-catalyst ratio on enantiomeric excess.
- BenchChem. (n.d.). Optimizing reaction conditions for (S)-2-(pyrrolidin-1-yl)propan-1-ol catalyzed reactions.
-
Lam, C. C., & Goodman, J. M. (2022). Computational insights on the origin of enantioselectivity in reactions with diarylprolinol silyl ether catalysts via a radical pathway. Organic Chemistry Frontiers, 9, 3730. [Link]
- BenchChem. (n.d.). 2-(pyrrolidin-1-yl)propan-1-ol vs. (S)-prolinol in asymmetric synthesis.
- Enantioselective organocatalysis. (n.d.). Squarespace.
- National Institutes of Health. (n.d.). Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3.
- ACS Publications. (n.d.). Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin.
- ACS Publications. (2005). Theoretical Prediction of the Enantiomeric Excess in Asymmetric Catalysis. An Alignment-Independent Molecular Interaction Field Based Approach. The Journal of Organic Chemistry.
- ACS Publications. (2011). Formation and Stability of Prolinol and Prolinol Ether Enamines by NMR: Delicate Selectivity and Reactivity Balances and Parasitic Equilibria. Journal of the American Chemical Society.
- Wiley-VCH. (2021). A Diastereoselective Catalytic Approach to Pentasubstituted Pyrrolidines by Tandem Anionic‐Radical Cross‐Over Reactions. Advanced Synthesis & Catalysis.
- PNAS. (n.d.). New mechanistic studies on the proline-catalyzed aldol reaction.
- ResearchGate. (2025). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update.
- ResearchGate. (2025). Asymmetric Catalysis Special Feature Part II: Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives.
-
YouTube. (2019). Unlocking the Secrets of Proline Catalyzed Reactions! Retrieved from [Link]
- MDPI. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update.
- MDPI. (n.d.). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update.
- LOCKSS. (2007). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 1.
- BenchChem. (n.d.). (S)-2-(Pyridin-2-yl)propan-1-ol: A Chiral Ligand for Asymmetric Catalysis.
- ACS Publications. (n.d.). Catalytic Asymmetric Methods for the Conversion of Petroleum Products Derived from Ethylene and Propylene into Chiral N-Heterocycles.
- National Institutes of Health. (n.d.). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction.
- MDPI. (2026). Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 - PMC [pmc.ncbi.nlm.nih.gov]
storage conditions to prevent degradation of amino alcohol salts
Triage: Visual Troubleshooting Guide
Identify the problem immediately based on physical appearance.
| Symptom | Probable Cause | Immediate Action |
| Yellow/Brown Discoloration | Oxidative Degradation. For catecholamines (e.g., Epinephrine), this indicates formation of adrenochrome or melanin-like polymers. For buffers (e.g., Tris), this suggests metal-catalyzed autoxidation. | Discard. Oxidation products are often cytotoxic or alter pH buffering capacity. Check container seal integrity. |
| Caking / Clumping | Hygroscopic Failure. Moisture ingress has caused partial deliquescence and subsequent recrystallization, forming "bridges" between particles. | Quarantine. If chemical purity is critical (API), discard. If for general buffering, verify water content (Karl Fischer) before use; weight-based dosing will be inaccurate. |
| Precipitate in Solution | pH Shift or Salting Out. Absorption of atmospheric CO₂ (forming carbonic acid) or evaporation of solvent has shifted the equilibrium, causing the free base or salt to crash out. | Do Not Heat to Redissolve. This often accelerates degradation. Check pH against specification. Filter if minor, but re-assay is required. |
| Ammonia Odor | Hydrolytic Deamination. Breakdown of the amine group, often catalyzed by high temperature or alkaline pH excursions. | Discard Immediately. Indicates fundamental breakdown of the molecular structure. |
Deep Dive: The Mechanisms of Failure
Understanding the "Why" to implement the "How."
A. Oxidative Instability (The Radical Cascade)
Amino alcohols are vulnerable to oxidation at two fronts: the amine group and, if present, the catechol moiety (in drugs like Epinephrine/Norepinephrine).
-
Electron Abstraction: Light (UV) or trace metal ions (Fe³⁺, Cu²⁺) catalyze the abstraction of an electron/hydrogen, creating a free radical.
-
Propagation: This radical reacts with molecular oxygen (
) to form peroxy radicals. -
Polymerization: In catecholamines, this leads to cyclization (forming colored adrenochromes) and eventual polymerization into insoluble melanin-like pigments.
B. Hygroscopicity & Lattice Collapse
The salt form significantly dictates stability. While salts (e.g., HCl) are generally more chemically stable than free bases, they are often more hygroscopic .
-
Mechanism: Water molecules adsorb to the crystal surface. If the critical relative humidity (CRH) is exceeded, the crystal lattice dissolves in the adsorbed water layer (deliquescence).
-
Consequence: This aqueous micro-environment accelerates hydrolysis and oxidation (which proceed faster in solution than in solid state).
Experimental Protocols & Workflows
Protocol A: Inert Atmosphere Packaging (Argon Overlay)
Required for: Long-term storage of oxidation-sensitive salts (e.g., Epinephrine Bitartrate).
-
Preparation: Place the sample vial in a glove box or use an inverted funnel setup connected to an Argon gas line.
-
Gas Selection: Use Argon (Ar) rather than Nitrogen (
). Argon is heavier than air and forms a "blanket" over the solid, whereas Nitrogen can mix with air more easily. -
Purge: Insert the gas needle/tube into the vial, ensuring it does not touch the powder. Flow Ar at low pressure (2-3 psi) for 30 seconds to displace headspace air.
-
Seal: While the gas is still flowing, withdraw the tube and immediately cap the vial. Parafilm is insufficient for long-term storage; use a cap with a PTFE-lined silicone septum or induction seal.
Protocol B: The "Desiccant Sandwich"
Required for: Hygroscopic salts (e.g., Tris-HCl, Choline salts).
-
Primary Container: Glass amber vial with a tight screw cap (Teflon liner).
-
Secondary Container: Place the primary vial inside a larger jar or vacuum desiccator.
-
Desiccant Choice:
-
Standard: Silica Gel (good for general moisture).
-
Aggressive: Molecular Sieves (4Å) or Phosphorus Pentoxide (
) for extremely hygroscopic materials. Note: Do not let touch the primary vial directly as it becomes corrosive when wet.
-
-
Indicator: Always include a humidity indicator card in the secondary container. If the card turns pink (wet), the salt is likely compromised.
Technical Data & Comparison Tables
Table 1: Salt Counter-Ion Impact on Stability
Choosing the right form for your application.
| Counter-Ion | Hygroscopicity | Thermal Stability | Best Use Case | Risk Factor |
| Hydrochloride (HCl) | High | High | General Buffers (Tris) | Prone to caking; lowers micro-environmental pH (acidic). |
| Bitartrate | Moderate | Moderate | Catecholamines (Epi) | Good balance of solubility and stability; light sensitive. |
| Mesylate | Moderate to High | High | APIs (Solubility needs) | Potential formation of genotoxic alkyl mesylates if residual alcohols are present. |
| Acetate | High | Low | Volatile Buffers | Acetic acid can sublime/evaporate, changing pH over time. |
Table 2: ICH Q1A(R2) Storage Conditions
Standard regulatory targets for stability testing.
| Study Type | Storage Condition | Minimum Time Period |
| Long Term | 25°C ± 2°C / 60% RH ± 5% | 12 Months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% | 6 Months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% | 6 Months |
| Frozen (Specific) | -20°C ± 5°C | Period of intended use |
Visualizations (Mechanisms & Workflows)
Diagram 1: Oxidative Degradation Pathway (Catecholamine Model)
Caption: The cascade from stable salt to insoluble polymer, catalyzed by light and metal ions.
Diagram 2: Storage Decision Tree
Caption: Logical workflow for determining optimal storage based on salt properties.
Frequently Asked Questions (FAQs)
Q: Can I rescue a caked amino alcohol salt by drying it in an oven? A: Generally, no . While drying might remove the water, the crystal lattice has likely collapsed and re-formed. This often traps impurities or degradation products inside the new crystal structure. For non-critical buffering, it might be usable, but for analytical or API use, it must be recrystallized or discarded.
Q: Why does my Tris buffer turn yellow even in the dark? A: This is likely metal-catalyzed autoxidation . Even without light, trace iron or copper impurities (ppb levels) in the water or the salt itself can catalyze the reaction. Use high-purity (low metal) grades and add a chelator like EDTA (0.1 - 1 mM) if compatible with your downstream application.
Q: Is freezing (-20°C) always better than refrigeration (4°C)? A: Not always. For solutions, freezing can cause cryoconcentration , where the water freezes first, pushing the salt and protons into a highly concentrated, potentially acidic liquid pocket before it fully solidifies. This "pH spike" can degrade sensitive molecules. Always validate freeze-thaw stability (e.g., Ketorolac Tromethamine is stable, but others may not be).
References
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1] (2003).[2][3] Link
-
Stepensky, D., et al. "Long-term stability study of L-adrenaline injections: Kinetics of sulfonation and racemization pathways of drug degradation." Journal of Pharmaceutical Sciences, 93(4), 969–980. (2004). Link
- Connors, K. A., et al.Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. (1986).
-
Floyd, A. G. "The oxidation of amino alcohols." University of Louisville ThinkIR. (1930). Link
- Baertschi, S. W., et al.
Sources
Technical Support Center: Purification of 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol Hydrochloride
Ticket System Status: ONLINE Current Agent: Senior Application Scientist, Separation Sciences Division Topic: Impurity Profile Management & Crystallization Protocols
Introduction: The Chiral Challenge
Welcome to the technical support hub for 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol hydrochloride . As a researcher, you likely recognize this molecule as a critical chiral scaffold—often used as a ligand in asymmetric catalysis (similar to the Corey-Bakshi-Shibata precursors) or a pharmaceutical intermediate.
The complexity of this molecule lies in its two chiral centers :
-
The fixed (2R) center from the proline precursor.
-
The (1R/S) alcohol center generated during synthesis (often via Grignard addition to prolinals).
The Critical Quality Attribute (CQA): Most synthetic routes yield a mixture of diastereomers (syn and anti). While chemical impurities (solvents, starting materials) are trivial to remove, diastereomeric enrichment is the primary failure point in this workflow.
Module 1: Diastereomeric Resolution (The "Hard" Impurity)
Problem: "My NMR shows a split signal for the carbinol proton. Recrystallization isn't improving the ratio."
Root Cause: Diastereomers have different physical properties, but their solubilities in standard salt-forming solvents (like Ethanol/HCl) often overlap. Relying solely on the HCl salt for resolution is frequently inefficient if the initial diastereomeric ratio (d.r.) is below 80:20.
Protocol A: Free-Base Chromatography (Pre-Salt Formation)
Highly recommended if d.r. is < 90:10.
-
Free-Basing: Dissolve your crude HCl salt in minimal water. Basify with 2M NaOH to pH 12. Extract exhaustively with Dichloromethane (DCM) or Chloroform (
volumes). -
Drying: Dry organic phase over
(anhydrous). Do not use as pyrrolidines can coordinate to Mg species, reducing yield. -
Flash Chromatography:
-
Stationary Phase: Silica Gel 60 (spherical preferred).
-
Mobile Phase: DCM : Methanol :
(90 : 9 : 1). -
Note: The ammonia is critical to prevent the amine from tailing on the silica.
-
-
Validation: Monitor fractions via TLC (stain with Ninhydrin or PMA). Diastereomers usually exhibit
.
Protocol B: Selective Crystallization (The Salt Method)
Recommended if d.r. is > 90:10.
The HCl salt of the anti-isomer often crystallizes more readily than the syn-isomer (or vice versa depending on specific substituents) due to packing efficiency.
The "Cloud Point" Method:
-
Dissolve crude salt in hot Isopropanol (iPrOH) (approx. 5 mL per gram).
-
If insoluble, add Methanol (MeOH) dropwise until clear at reflux.
-
Remove from heat. Add Diethyl Ether (
) or MTBE dropwise until a faint permanent cloudiness persists. -
Add 1-2 drops of MeOH to clear the solution again.
-
Seeding: Add a seed crystal of the pure desired diastereomer (if available).
-
Cooling: Wrap the flask in cotton/foil and allow to cool to Room Temp (RT) over 4 hours. Then move to
overnight.
Module 2: Chemical Impurity Removal
Problem: "Product is yellow/brown or hygroscopic."
Root Cause:
-
Color: Oxidation of the pyrrolidine nitrogen (N-oxides) or trace metal residues (Mg from Grignard).
-
Hygroscopicity: Excess HCl trapped in the lattice or presence of inorganic salts (
).
Workflow Visualization: Impurity Removal Logic
Caption: Decision matrix for selecting the appropriate purification pathway based on visual and analytical inspection.
Module 3: Troubleshooting & FAQs
Table 1: Common Impurities and Remediation
| Impurity Type | Diagnostic | Remediation Strategy |
| Diastereomers | Flash Chromatography (Free base) or Fractional Crystallization. | |
| Inorganic Salts | Ash residue, insoluble in DCM (free base) | Free-base extraction into DCM; inorganics stay in aqueous phase. |
| Trace Metals | Color (Green/Brown), ICP-MS | Chelation resin or Activated Charcoal filtration. |
| Solvent Residue | High-vacuum drying (50°C, <1 mbar) for 24h. Grind solid to increase surface area. |
FAQ: User Submitted Questions
Q: Why does my product turn into an oil upon exposure to air? A: Pyrrolidine HCl salts are notoriously hygroscopic .
-
Immediate Fix: Redissolve in MeOH, strip solvent, and dry under high vacuum.
-
Prevention: Store under Argon/Nitrogen in a desiccator. If weighing out for reactions, do so quickly or in a glovebox.
Q: Can I use Acetone for recrystallization? A: Avoid Acetone. While it is a common solvent, secondary amines (even as salts) can potentially react with ketones over time to form aminals/enamines if any free base is present in equilibrium, or simply co-solubilize impurities too well. Stick to Isopropanol (iPrOH) or Ethanol (EtOH) .
Q: My yield is low after recrystallization. Where is my product? A: It is likely in the mother liquor.
-
Concentrate the mother liquor to 50% volume.
-
Add more anti-solvent (
). -
Cool to
. Warning: The "second crop" usually has lower diastereomeric purity than the first crop. Always check d.r. via NMR.[1]
Experimental Protocol: Preparation of the HCl Salt
If you have purified the free base via chromatography, follow this strict protocol to regenerate the salt without trapping excess acid.
-
Dissolution: Dissolve 10 mmol of the free amine in 20 mL of anhydrous Diethyl Ether (or Toluene).
-
Acidification: Cool to
. Slowly add 2M HCl in Diethyl Ether (commercially available) dropwise with vigorous stirring.-
Why Ether? The HCl salt is insoluble in ether and will precipitate immediately as a white solid, ensuring high recovery.
-
-
Filtration: Filter under Nitrogen (to prevent moisture absorption).
-
Washing: Wash the filter cake with cold anhydrous ether (
). -
Drying: Dry in a vacuum oven at
for 6 hours.
Visualization: Salt Formation Pathway
Caption: Workflow for converting purified free-base amine to the stable hydrochloride salt.
References
- Source: Sigma-Aldrich Technical Guides.
-
Synthesis and Purification of Pyrrolidine Alcohols
- Source: Organic Syntheses, Coll. Vol. 10, p. 625 (2004); Vol. 78, p. 195 (2000). "Synthesis of [R-(R,S)]-beta-methyl-alpha-phenyl-1-pyrrolidineethanol.
-
URL:[Link]
-
Recrystallization Solvents for Amine Salts
- Source: University of Rochester, Department of Chemistry.
-
URL:[Link]
- Source: BenchChem Technical Support.
Sources
Technical Support Hub: Temperature Optimization in Pyrrolidine Organocatalysis
The following guide serves as a specialized technical support hub for researchers optimizing organocatalytic cycles using pyrrolidine-based scaffolds (e.g., L-Proline, Jørgensen-Hayashi catalysts, MacMillan imidazolidinones).
Status: Active Scope: Enamine & Iminium Ion Activation Cycles Operator Level: Senior Scientist / Process Chemist
The Thermodynamics of Selectivity (The "Why")
Before troubleshooting, it is critical to understand that temperature optimization in organocatalysis is a trade-off between differential activation free energy (
-
The Selectivity Rule: Stereoselectivity depends on the energy difference between the diastereomeric transition states (
and ). According to the Eyring equation, lower temperatures magnify the impact of , theoretically increasing enantiomeric excess (ee). -
The Solubility Cliff: Unlike transition metal catalysts, pyrrolidine organocatalysts (especially proline) often rely on hydrogen-bonding networks that are susceptible to "freezing out" or precipitating at low temperatures, halting the catalytic cycle completely.
-
The Parasitic Background: In many cases (e.g., Michael additions), a non-catalyzed racemic background reaction competes with the catalyzed cycle. If the catalyst turnover is suppressed by low temperature more than the background reaction, lowering the temperature will actually decrease ee .
Troubleshooting Workflow
DIAGRAM 1: Diagnostic Decision Tree
Use this logic flow to diagnose reaction failure based on Temperature (T) and Conversion (Conv).
Caption: Decision matrix for isolating temperature-dependent failure modes in pyrrolidine catalysis.
Common Failure Scenarios (FAQ)
Scenario A: "My reaction freezes or stops at -78°C."
Diagnosis: Kinetic Trapping or Solubility Limit. Technical Explanation: While standard in metal catalysis, -78°C is often too cold for organocatalysis. The formation of the enamine or iminium intermediate requires the expulsion of water (or acid). At ultra-low temperatures, the water elimination step becomes the rate-limiting bottleneck, or the catalyst aggregates into inactive resting states [1]. Solution:
-
Raise T to -20°C or 0°C. Most Jørgensen-Hayashi systems operate optimally between -20°C and RT.
-
Add a Desiccant: If water elimination is the bottleneck, adding 4Å Molecular Sieves can drive the equilibrium without needing heat.
Scenario B: "Lowering the temperature decreased my enantioselectivity."
Diagnosis: The "Racemic Background" Problem. Technical Explanation: You are likely running a reaction (e.g., Michael addition) where the uncatalyzed pathway is possible.
- : Rate of catalyzed (selective) pathway.
- : Rate of uncatalyzed (racemic) pathway.
-
If
, lowering the temperature slows down the selective pathway more than the background reaction. Consequently, the ratio drops, and ee erodes [2]. Solution:
-
Increase Temperature: Counter-intuitively, raising T might favor the catalytic pathway if it has a higher activation energy.
-
Increase Concentration: Favors the higher-order catalytic kinetics over the typically bimolecular background.
Scenario C: "The ee fluctuates wildly between batches."
Diagnosis: Temperature-Dependent Aggregation / Non-Linear Effects. Technical Explanation: Proline derivatives can form soluble aggregates or "reservoir species" (e.g., oxazolidinones). The equilibrium between the active monomer and the inactive aggregate is highly temperature-sensitive. Small fluctuations in T (or concentration) shift this equilibrium, altering the effective catalyst loading [3]. Solution:
-
Use a Co-catalyst: Add a weak acid (e.g., acetic acid or benzoic acid) to break up aggregates and protonate the imine intermediate.
-
Thermostat Control: Do not use simple ice baths which drift from 0°C to 10°C; use a cryostat.
Experimental Protocol: The "Temperature Scan"
Do not rely on literature values alone. Perform this self-validating protocol to find the "Goldilocks Zone" for your specific substrate.
Methodology
Objective: Determine the Temperature (
Table 1: Experimental Setup for Temperature Scanning
| Vial | Temp (°C) | Conditions | Purpose |
| A | 25 (RT) | Standard Solvent | Baseline Reactivity check. |
| B | 0 | Ice/Water Bath | Standard Optimization point. |
| C | -20 | Cryostat/Freezer | Check for solubility limits/viscosity. |
| D | 25 (RT) | No Catalyst | CRITICAL: Measure background rate ( |
Step-by-Step:
-
Prepare Stock Solutions: Dissolve substrate and catalyst separately to ensure identical concentrations across vials.
-
Initiate: Add catalyst to Vials A, B, C simultaneously. Add solvent only to D.
-
Monitor: Sample at
. -
Analyze: Plot
vs .-
Linear Plot: Reaction follows standard Arrhenius behavior. Lower T will improve ee until solubility fails.
-
Curved/Broken Plot: Indicates a change in mechanism or aggregation (See Scenario C).
-
DIAGRAM 2: Mechanistic Impact of Temperature
Visualizing where Temperature acts in the Enamine Cycle.
Caption: The Enamine Catalytic Cycle showing parasitic pathways (dashed) exacerbated by temperature extremes.
Representative Data: What to Expect
When optimizing a Jørgensen-Hayashi catalyzed Michael addition, typical data looks like this. Note the "Sweet Spot."
Table 2: Representative Optimization Data (Hypothetical)
| Temperature | Time to 90% Conv. | ee (%) | Observation |
| +25°C | 2 hours | 82% | Fast, but moderate selectivity. |
| 0°C | 6 hours | 94% | Optimal balance. |
| -20°C | 24 hours | 96% | Diminishing returns on ee; significant time cost. |
| -40°C | >48 hours | 90% | Failure: Conversion stalled; ee dropped due to background competition or solubility. |
References
-
List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590.
-
Blackmond, D. G. (2005). Reaction progress kinetic analysis: a powerful methodology for mechanistic studies of complex catalytic reactions.[1][2][3] Angewandte Chemie International Edition, 44(28), 4302-4320.
-
Hayashi, Y. , et al. (2005). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts. Angewandte Chemie International Edition, 44(27), 4212-4215.
-
Seebach, D. , et al. (2007). On the Mechanism of the Proline-Catalyzed Aldol Condensation. Helvetica Chimica Acta, 90(3), 425-471.
Sources
Validation & Comparative
Technical Guide: H-NMR Spectrum Analysis of 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol Hydrochloride
Executive Summary
This guide provides a rigorous technical analysis of the 1H-NMR spectrum for 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol hydrochloride . As a chiral amino-alcohol scaffold, this molecule presents specific analytical challenges regarding diastereomeric differentiation (due to the two chiral centers: C2 on the ring and C1' on the side chain) and protonation states.
This document compares the Optimized Direct NMR Protocol (using DMSO-d₆) against alternative analytical approaches (Free Base/CDCl₃ and Derivatization), demonstrating why the salt form in polar aprotic solvents yields superior structural resolution for drug development applications.
Structural Context & Stereochemical Challenges
The molecule contains a fixed stereocenter at the pyrrolidine C2 position (2R) and a second stereocenter at the side-chain carbinol carbon (C1'). This results in a mixture of diastereomers (typically syn and anti) unless stereoselective synthesis is employed.
Key Structural Features for NMR Assignment:
-
Nitrogen Center: Secondary amine, protonated in the hydrochloride salt (
). -
Chiral Center 1 (Ring): C2-H (
to Nitrogen). -
Chiral Center 2 (Chain): C1'-H (Carbinol proton).
-
Labile Protons: Hydroxyl (-OH) and Ammonium (
).
Comparative Analysis: Protocol Selection
The choice of solvent and ionization state drastically alters the spectral resolution. The table below compares the recommended protocol against common alternatives.
Table 1: Comparative Performance of Analytical Conditions
| Feature | Recommended: HCl Salt in DMSO-d₆ | Alternative A: Free Base in CDCl₃ | Alternative B: HCl Salt in D₂O |
| Labile Proton Visibility | High: OH and NH₂⁺ distinct; coupling visible. | Low: OH often broad/invisible; NH exchanges. | None: OH and NH completely exchanged (H/D). |
| Stereochem Assignment | Excellent: Vicinal coupling ( | Poor: Lack of OH coupling limits conformational analysis. | Moderate: Only skeletal protons visible; no H-bond data. |
| Signal Separation | High: Ionic charge deshields | Low: Ring protons often overlap in the 1.5–3.0 ppm region. | High: Good separation, but loss of labile info. |
| Sample Stability | High: Salt form is stable against oxidation. | Moderate: Free amines can oxidize or absorb CO₂. | High: Stable, but hygroscopic issues. |
Detailed Spectral Analysis (Recommended Protocol)
Conditions: 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol HCl dissolved in DMSO-d₆. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
The Ammonium Region (8.5 – 9.5 ppm)
Unlike the free base, the hydrochloride salt exhibits two distinct broad signals for the diastereotopic protons on the nitrogen (
-
Shift:
8.5 – 9.5 ppm (Broad singlets). -
Insight: The integration of these protons (2H) confirms salt formation. In DMSO, these protons do not exchange rapidly, allowing for NOE (Nuclear Overhauser Effect) studies to determine spatial proximity to the side chain.
The Carbinol Methine (3.5 – 4.0 ppm)
This is the critical diagnostic signal for the side chain.
-
Shift:
3.6 – 3.9 ppm (Multiplet). -
Coupling: Shows coupling to the adjacent
(ethyl group) and the Ring C2-H. -
Differentiation: In a diastereomeric mixture, you will see two sets of signals here. The chemical shift difference (
) between diastereomers is typically largest at this position (0.05 – 0.15 ppm separation).
The Ring -Proton (3.0 – 3.5 ppm)
The proton at the chiral center of the ring (C2-H) is deshielded by the adjacent ammonium cation.
-
Shift:
3.1 – 3.4 ppm. -
Multiplicity: Typically a complex multiplet due to coupling with ring
and the side chain C1'-H.
The Hydroxyl Proton (5.0 – 5.5 ppm)
-
Shift:
5.0 – 5.5 ppm (Doublet). -
Crucial Diagnostic: In anhydrous DMSO-d₆, the OH proton couples to the C1'-H (
Hz). The magnitude of this coupling, and its NOE correlations, can help distinguish erythro vs. threo configurations via intramolecular Hydrogen bonding patterns.
Experimental Workflow: Stereochemical Assignment
The following flowchart outlines the logical pathway for assigning the stereochemistry of the product using the recommended NMR protocol.
Figure 1: Decision matrix for assessing diastereomeric purity via H-NMR in DMSO-d6.
Alternative Method: Mosher's Ester Derivatization
If the direct NMR method (above) yields overlapping signals or ambiguous assignment, the industry-standard alternative is Derivatization.
-
Methodology: React the free base alcohol with (R)- and (S)-
-methoxy- -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). -
Mechanism: The resulting Mosher esters create a significant magnetic anisotropy.
-
Comparison:
-
Pros: Provides absolute configuration assignment; separates signals significantly in both ¹H and ¹⁹F NMR.
-
Cons: Destructive (consumes sample); requires an extra synthetic step; requires conversion to free base first (cannot derivatize the HCl salt directly).
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for solvent effects and salt shifts).
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons. Nature Protocols, 2(10), 2451–2458. Link
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link
Comparative Guide: (R)-Pyrrolidine Propanol vs. Prolinol in Asymmetric Catalysis
[1]
Executive Summary: The "Bite Angle" Dilemma
In the development of chiral APIs, the choice between Prolinol (a
While (S)-Prolinol is the industry standard scaffold for organocatalysis (via enamine/iminium activation), it often underperforms in metal-mediated asymmetric additions (e.g., diethylzinc additions) when unsubstituted. Our data and literature review indicate that (R)-Pyrrolidine Propanol —featuring a longer propyl backbone—often outperforms unsubstituted prolinol in metal-ligand applications. This is due to the formation of a relaxed 6-membered chelate that prevents the formation of non-selective aggregates, a common failure mode of the tighter 5-membered prolinol chelates.
Key Recommendation:
-
Use (R)-Pyrrolidine Propanol for metal-catalyzed nucleophilic additions (Zn, Cu) where monomeric active species are critical.
-
Use Prolinol (specifically Diaryl-ether derivatives) for organocatalytic C-C bond formation (Michael, Aldol) where steric shielding of the Re- or Si-face is the primary driver.
Structural & Mechanistic Analysis
The catalytic divergence stems from the "n" value of the linker length between the pyrrolidine nitrogen and the hydroxyl group.
The Chelate Effect (Metal Catalysis)
In asymmetric additions (e.g.,
-
Prolinol (n=1): Forms a rigid 5-membered bicyclic chelate with Zinc. While usually desirable, in unsubstituted amino alcohols, this rigidity often leads to the formation of stable, non-reactive aggregates (trimers/tetramers) that lower enantiomeric excess (ee).
-
Pyrrolidine Propanol (n=2): Forms a 6-membered chelate. The increased flexibility ("bite angle") destabilizes non-selective aggregates, favoring the formation of the reactive monomeric species responsible for high enantioselectivity.
Mechanistic Pathway Diagram
The following diagram illustrates the divergent pathways and the "Aggregate Trap" that prolinol often falls into during Zinc additions.
Caption: Mechanistic divergence in Diethylzinc additions. Note the "Aggregate" sink in the Prolinol pathway which reduces efficiency compared to the monomer-rich Pyrrolidine Propanol pathway.
Comparative Performance Data
The following data compares the efficiency of these ligands in the enantioselective addition of diethylzinc to benzaldehyde (a standard benchmark).
Table 1: Catalytic Efficiency in Et2Zn Addition to Benzaldehyde
| Feature | (S)-Prolinol | (R)-Pyrrolidine Propanol* |
| Linker Length | 1 Carbon (Beta-amino) | 2 Carbons (Gamma-amino) |
| Chelate Ring Size | 5-Membered | 6-Membered |
| Typical Yield | 30 - 60% (Unsubstituted) | 45 - 88% |
| Enantioselectivity (ee) | < 20% (Unsubstituted) | 44 - 81% |
| Catalyst Loading | High (5-10 mol%) | Moderate (2-5 mol%) |
| Aggregation State | Prone to trimerization | Favors monomer/dimer |
| Primary Utility | Precursor for CBS/Jorgensen cats | Direct Ligand for Zn/Cu |
Note: Data for Pyrrolidine Propanol refers to the unsubstituted homoprolinol scaffold. Prolinol performance improves drastically when N-protected (e.g., N-benzyl), but in head-to-head unsubstituted comparisons, the Propanol derivative is superior.
Experimental Protocol: Asymmetric Ethyl Transfer
This protocol validates the efficiency of (R)-pyrrolidine propanol in a self-validating system. If the ee% drops below 40%, it indicates moisture contamination or ligand aggregation.
Objective: Enantioselective synthesis of 1-phenylpropan-1-ol.
Materials
-
Ligand: (R)-pyrrolidin-2-yl-propan-1-ol (10 mol%)
-
Substrate: Benzaldehyde (1.0 mmol)
-
Reagent: Diethylzinc (1.0 M in hexane, 2.2 mmol)
-
Solvent: Toluene (Anhydrous)[1]
Step-by-Step Workflow
-
Ligand Activation (The Drying Step):
-
Charge a flame-dried Schlenk flask with (R)-pyrrolidine propanol (10 mol%).
-
Add anhydrous Toluene (2 mL).
-
Critical: If the ligand is hygroscopic, azeotropically dry with toluene twice before adding the main solvent volume.
-
-
Zinc Complex Formation:
-
Cool the solution to 0°C.
-
Add
(2.2 eq) dropwise. -
Observation: Evolution of ethane gas will occur. Stir for 20 minutes at 0°C. The solution should remain clear. Turbidity implies zinc-hydroxide formation (wet solvent).
-
-
Substrate Addition:
-
Add Benzaldehyde (1.0 eq) slowly over 5 minutes.
-
Mechanistic Note: Slow addition ensures the concentration of the aldehyde never overwhelms the catalyst, preventing the non-catalyzed background reaction (racemic pathway).
-
-
Reaction & Quench:
-
Stir at 0°C for 6–12 hours. Monitor via TLC (Hexane/EtOAc 8:1).
-
Quench by slow addition of 1M HCl.
-
Extract with
, dry over , and concentrate.
-
-
Analysis:
-
Determine ee% via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 98:2, 0.5 mL/min).
-
Strategic Selection Guide
When should you choose one over the other?
| Application Scenario | Recommended Catalyst | Rationale |
| Asymmetric Alkylation (Zn) | (R)-Pyrrolidine Propanol | The 6-membered chelate prevents aggregation, yielding higher ee% without needing N-protection. |
| Aldol / Michael (Organocatalysis) | Prolinol (Derivatives) | Unsubstituted amino alcohols are poor organocatalysts. Use Diarylprolinol Silyl Ethers (Jørgensen-Hayashi) for these reactions.[2][3] |
| Borane Reduction (CBS) | Prolinol (Diphenyl) | The 5-membered oxazaborolidine ring formed by prolinol is geometrically optimal for hydride transfer. |
References
-
Systematic Study of Homoprolinols: Zhang, P., et al. (2011).[4] "A systematic study of chiral homoprolinols and their derivatives in the catalysis of enantioselective addition of diethylzinc to aldehydes." Chirality. [Link][5][6][7][8][9]
-
Prolinol Conformational Preferences: Seebach, D., et al. (2011). "Distinct conformational preferences of prolinol and prolinol ether enamines in solution." Chemical Science. [Link][8][9][10][11][12][13]
-
Polymer-Supported Prolinol Catalysts: Gracia, N., et al. "Polymer-supported L-prolinol-based catalysts for the enantioselective addition of dialkylzinc reagents." University of Alicante. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A systematic study of chiral homoprolinols and their derivatives in the catalysis of enantioselective addition of diethylzinc to aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Prolinol - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rua.ua.es [rua.ua.es]
- 10. Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. asianpubs.org [asianpubs.org]
- 13. iris.unipa.it [iris.unipa.it]
Technical Comparison Guide: Determination of Enantiomeric Purity of 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol
Executive Summary
1-[(2R)-Pyrrolidin-2-yl]propan-1-ol is a critical chiral amino alcohol, often serving as a precursor for chiral ligands (e.g., in asymmetric catalysis) or as a scaffold in pharmaceutical intermediates.
The Stereochemical Challenge: This molecule possesses two chiral centers :
-
The pyrrolidine C2 position (fixed as 2R in the target).
-
The carbinol C1 position (side chain), which can be R or S.
Therefore, "purity determination" involves two distinct metrics:
-
Diastereomeric Ratio (dr): The ratio of (2R, 1'R) to (2R, 1'S).
-
Enantiomeric Excess (ee): The presence of the (2S) enantiomers (implying racemization of the starting material).
This guide compares three industry-standard methodologies to resolve these isomers: Chiral HPLC (The QC Standard), Chiral GC (The Process Monitor), and NMR Spectroscopy (The Structural Validator).
Comparative Analysis of Methodologies
The following table synthesizes the operational parameters of the three primary methods.
| Feature | Method A: Chiral HPLC | Method B: Chiral GC | Method C: 19F/1H NMR |
| Primary Utility | Final QC & Isolation | In-process Monitoring (IPC) | Absolute Config. Assignment |
| Separation Type | Direct (Chiral Stationary Phase) | Direct (Chiral Stationary Phase) | Indirect (Diastereomeric Deriv.)[1] |
| Sample State | Liquid (Diluted) | Volatile (Derivatized) | Solution (In-situ reaction) |
| Throughput | Medium (15–30 min/run) | High (10–20 min/run) | Low (Prep + Scan time) |
| Sensitivity | High (UV/ELSD) | High (FID) | Medium (requires mg scale) |
| Recovery | Yes (Prep-HPLC possible) | No (Destructive) | No (Chemical modification) |
| Critical Reagent | Polysaccharide Column (e.g., AD-H) | Cyclodextrin Column (e.g., | Mosher's Acid Chloride |
Detailed Experimental Protocols
Method A: Chiral Normal-Phase HPLC (The Gold Standard)
Context: This is the most robust method for quantifying both diastereomers and enantiomers simultaneously. The amino group requires basic additives to prevent peak tailing.
-
Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)),
.[2] -
Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (DEA).
-
Ratio: 90 : 10 : 0.1 (v/v/v).[1]
-
-
Temperature:
. -
Detection: UV at 210 nm (Note: The molecule has weak UV absorbance; maintain high concentration or use Refractive Index (RI) detection if UV signal is unstable).
Protocol Steps:
-
System Passivation: Flush the column with mobile phase containing DEA for 30 minutes to neutralize residual silanol sites.
-
Sample Prep: Dissolve 1 mg of analyte in 1 mL of Mobile Phase (without DEA to avoid salt precipitation in the vial, though usually safe).
-
Injection: Inject 10
.[2] -
Elution Order (Typical for AD-H): The diastereomers (syn/anti) usually separate with
. Enantiomers of each diastereomer elute as distinct pairs.
Expert Insight: If the "anti" diastereomer is the major product, it typically elutes after the "syn" isomer on Amylose columns due to hydrogen bonding capabilities within the chiral groove.
Method B: Chiral Capillary GC (High Throughput)
Context: Ideal for reaction monitoring where speed is critical. Because the analyte contains both a secondary amine and an alcohol, hydrogen bonding can cause severe peak broadening. Derivatization is recommended.
-
Column:
-DEX 120 (Permethylated -cyclodextrin), . -
Carrier Gas: Helium or Hydrogen (constant flow 1.5 mL/min).
-
Derivatization Reagent: Trifluoroacetic Anhydride (TFAA).
Protocol Steps:
-
Derivatization:
-
Take 10 mg sample in a GC vial.
-
Add 100
Dichloromethane (DCM) and 50 TFAA. -
Cap and heat at
for 15 minutes. (Converts both -NH and -OH to trifluoroacetates). -
Evaporate excess reagent under
stream and reconstitute in DCM.
-
-
GC Method:
-
Inlet:
, Split 50:1.[2] -
Oven:
(hold 2 min) Ramp /min . -
Detector: FID at
.
-
Method C: NMR Spectroscopy (Mosher Analysis)
Context: Used primarily to assign absolute configuration when reference standards are unavailable.
-
Reagent: (R)-(-)-
-Methoxy- -(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl]. -
Solvent: Pyridine-
or with pyridine.
Protocol Steps:
-
Reaction: Mix 5 mg analyte + 10
(R)-MTPA-Cl in 0.5 mL deuterated solvent. -
Mechanism: The amine reacts first (fast), followed by the alcohol (slow). Ensure reaction goes to completion to form the bis-Mosher derivative.
-
Analysis: Acquire
and NMR. -
Validation: Repeat with (S)-MTPA-Cl.
-
Calculation: Calculate
. The spatial arrangement of the protons relative to the Mosher phenyl ring allows assignment of the C1-hydroxyl center configuration based on the shielding/deshielding sectors.
Decision Matrix & Workflow
The following diagram illustrates the logical flow for selecting the appropriate method based on your specific purity requirements and stage of development.
Figure 1: Decision workflow for selecting the optimal analytical technique based on research stage and data requirements.
References
-
Daicel Corporation. (2025). Instruction Manual for CHIRALPAK® AD-H. Chiral Technologies. [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[3][4][5][6] Nature Protocols, 2, 2451–2458. [Link]
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 6. drpress.org [drpress.org]
Comparative IR Analysis Guide: Pyrrolidine Alcohol Hydrochloride Derivatives
Content Type: Technical Comparison & Application Guide Subject: Characterization of L-Prolinol HCl and 3-Pyrrolidinol HCl via FTIR Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts[1]
Executive Summary & Strategic Context
Pyrrolidine alcohol hydrochlorides (e.g., L-Prolinol HCl and 3-Pyrrolidinol HCl ) are critical chiral synthons in the development of organocatalysts and pharmaceutical intermediates.[1] Their purity and salt formation are routinely monitored via Infrared Spectroscopy (IR).[1][2]
However, these compounds present a specific analytical challenge: hygroscopicity .[1][2][3][4] The hydrochloride salt moiety avidly attracts atmospheric moisture, which generates broad O-H spectral interference that can mask the very features (amine salt bands) required for structural confirmation.[2]
This guide moves beyond simple peak listing. It compares the Free Base vs. Salt spectral signatures to confirm protonation and evaluates ATR vs. Transmission (KBr) sampling techniques to ensure data integrity.
Structural & Mechanistic Basis[1]
To interpret the spectrum, one must understand the vibrational changes induced by converting the pyrrolidine free base into its hydrochloride salt.[2]
Mechanism of Spectral Shift
The transition from a secondary amine (Free Base) to a secondary ammonium salt (HCl) fundamentally alters the N-H vibrational modes.[2]
-
Free Base: Features a single, sharp N-H stretch (~3300 cm⁻¹).[1][2]
-
HCl Salt: The nitrogen becomes tetracoordinate (
).[2] This creates a highly polar, hydrogen-bonded network, resulting in a broad, complex absorption band often described as the "Ammonium Envelope."[1][5]
Visualizing the Transformation
The following diagram illustrates the structural shift and the resulting key vibrational nodes.[2]
Figure 1: Structural evolution from free base to hydrochloride salt, highlighting the shift in diagnostic IR bands.
Comparative Spectral Analysis
A. The "Ammonium Envelope" (Salt Confirmation)
The most definitive proof of salt formation is the disappearance of the sharp N-H stretch and the appearance of the ammonium band.
| Feature | Free Base (Pyrrolidine) | Hydrochloride Salt ( | Causality |
| N-H Stretch | Sharp, weak/medium band at 3300–3350 cm⁻¹ .[1] | Broad, strong "envelope" from 2400–3000 cm⁻¹ .[1][2] | Strong H-bonding between |
| Combination Bands | Absent. | Weak, harmonic overtones visible at 2000–2200 cm⁻¹ .[1][2] | Fermi resonance characteristic of amine salts; serves as a "fingerprint" for the salt form [1].[2] |
| N-H Bend (Scissor) | Weak/Medium at ~1500 cm⁻¹.[1][2][6] | Medium band shifted to 1580–1620 cm⁻¹ .[1][2] | Increased rigidity of the N-H bond in the charged species.[2] |
B. Isomer Differentiation: Prolinol vs. 3-Pyrrolidinol
While the amine salt bands are similar, the alcohol (C-O) and fingerprint regions distinguish the specific isomer.[2]
| Feature | L-Prolinol HCl (2-substituted) | 3-Pyrrolidinol HCl (3-substituted) | Interpretation |
| Alcohol Type | Primary Alcohol ( | Secondary Alcohol ( | Primary alcohols absorb at lower wavenumbers than secondary alcohols due to bond order/coupling.[1] |
| C-O Stretch | 1030–1060 cm⁻¹ | 1080–1130 cm⁻¹ | Diagnostic peak for distinguishing the position of the hydroxyl group [3]. |
| Ring Vibrations | Distinct bands at 1455 cm⁻¹ (CH2 Scissor) | Complex fingerprint due to lower symmetry.[1][2] | Ring breathing modes derived from L-Proline skeletal vibrations [5].[1][2] |
Methodological Comparison: ATR vs. Transmission (KBr)
Critical Warning: Pyrrolidine alcohol salts are hygroscopic.[1][2] The choice of sampling technique determines the validity of the spectrum.[2][3]
The "Moisture Artifact" Problem
In traditional KBr pellet analysis, the KBr powder itself attracts moisture.[2][3] This water creates a massive, broad O-H peak at 3400 cm⁻¹ that overlaps with the amine salt bands, making it impossible to distinguish the sample's alcohol group from atmospheric water [2][4].
Comparative Protocol Assessment
| Parameter | Method A: KBr Pellet (Transmission) | Method B: Diamond ATR (Reflectance) |
| Sample Prep | High effort.[1][2] Requires grinding with dry KBr and pressing under vacuum.[1][2] | Zero prep.[1][2] Direct application of neat solid to crystal.[1][2] |
| Moisture Risk | Critical. Pellet absorbs water during pressing.[1][2] | Low. Rapid acquisition minimizes exposure.[1][2] |
| Resolution | High spectral resolution, but often plagued by "water noise."[1][2] | Slightly lower resolution, but superior chemical integrity for salts.[1][2] |
| Recommendation | NOT RECOMMENDED for routine ID of these salts.[1][2] | GOLD STANDARD for hygroscopic amine salts.[1][2] |
Experimental Protocol: Self-Validating ATR Workflow
This protocol uses a "Self-Validating" approach where specific spectral checkpoints confirm the quality of the data before the sample is accepted.
Instrument: FTIR with Diamond/ZnSe ATR accessory. Parameters: 4 cm⁻¹ resolution, 32 scans.[1][2]
Step-by-Step Workflow
-
System Blank: Clean crystal with isopropanol. Collect background.[1][2] Validation: Ensure no peaks >0.5% T in 2800-3000 region (residual solvent).
-
Sample Loading: Place ~5 mg of Pyrrolidine Alcohol HCl on the crystal.
-
Compression: Apply high pressure (essential for solid salts to ensure optical contact).[1][2]
-
Acquisition: Scan immediately to prevent moisture uptake.[1][2]
-
Data Processing: Apply "ATR Correction" (if quantitative comparison to library KBr spectra is required).
Analytical Decision Tree
Figure 2: Operational workflow for minimizing hygroscopic error during FTIR acquisition.
References
-
Smith, B. C. (2023).[1][2] Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from
-
Kintek Solution. (2024).[1][2] What Is The Difference Between Kbr And Atr? A Guide To Choosing The Right Ir Spectroscopy Method. Retrieved from
-
Specac Ltd. Interpreting Infrared Spectra - Alcohol and Amine Regions. Retrieved from
-
ResearchGate Discussion. (2014). Comparison of ATR vs KBr for hygroscopic samples. Retrieved from
-
Babu, R. et al. (2009).[1][2] FT-IR, FT-Raman and SERS Spectra of L-Proline. Journal of Molecular Structure. Retrieved from [1][2]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol
This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of fragments to explain the underlying chemical principles governing the molecule's fragmentation. By comparing its fragmentation pathways with those of structurally related alternatives, this guide offers a framework for the unambiguous identification and characterization of this and similar chiral amino alcohols.
Introduction: The Challenge of Structural Isomerism
1-[(2R)-Pyrrolidin-2-yl]propan-1-ol is a chiral amino alcohol featuring a pyrrolidine ring, a common and valuable scaffold in medicinal chemistry.[1] Its structure presents a unique analytical challenge: the presence of two key functional groups—a secondary cyclic amine and a primary alcohol—and a specific stereochemical configuration. Mass spectrometry is a cornerstone technique for the structural elucidation of such molecules.[2] However, the interpretation of mass spectra is often complicated by the molecule's propensity to undergo complex fragmentation and rearrangement reactions upon ionization.
The pyrrolidine moiety, in particular, is known to dominate fragmentation processes, often leading to a single, highly abundant fragment ion at the expense of other structurally informative ions.[3][4] This guide aims to deconstruct the expected fragmentation pathways of 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol, providing a predictive roadmap for its identification. We will compare its fragmentation signature against two isomeric propanolamines—3-amino-1-propanol and 2-aminopropane (isopropylamine)—to highlight how subtle changes in structure produce distinct and identifiable mass spectra.
Experimental Protocol: Acquiring High-Quality EI Mass Spectra
To ensure the generation of reproducible and informative mass spectra, a standardized experimental approach is crucial. The following protocol outlines the key steps for analyzing polar molecules like 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Step-by-Step GC-MS Protocol
-
Sample Preparation:
-
Accurately weigh 1 mg of the analyte and dissolve it in 1 mL of a high-purity solvent such as methanol or dichloromethane.
-
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to handle the concentration. Set injector temperature to 250°C.
-
Column: A standard non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: Standard 70 eV. This energy level is high enough to induce reproducible fragmentation patterns and is consistent across most spectral libraries.[5]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 35 to 300 to ensure capture of the molecular ion and all significant fragments.
-
Solvent Delay: Set a solvent delay of 3-4 minutes to prevent the solvent peak from damaging the detector filament.
-
Predicted Fragmentation of 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol
The molecular formula of 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol is C₇H₁₅NO, giving it a monoisotopic molecular weight of 129.1154 g/mol .[6] According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent here (129 Da).[7]
Upon electron ionization, the initial radical cation [M]•+ is formed. The primary fragmentation pathways are dictated by the relative stability of the resulting ions and neutral losses, with cleavage adjacent to the heteroatoms (nitrogen and oxygen) being the most favored.[5][8]
Key Fragmentation Pathways:
-
α-Cleavage at the Pyrrolidine Ring (Pathway A): This is typically the most dominant fragmentation pathway for N-alkyl pyrrolidines.[9] Cleavage of the C-C bond of the propanol side-chain adjacent to the nitrogen atom leads to the loss of a C₂H₅O• radical (mass 45). This results in the formation of a highly stable, resonance-stabilized iminium ion at m/z 84 . This is predicted to be the base peak .
-
α-Cleavage at the Alcohol (Pathway B): Cleavage of the C-C bond between C1 and C2 of the propanol side-chain, adjacent to the hydroxyl group, results in the loss of a •CH₂OH radical (mass 31). This pathway generates a cation at m/z 98 . While this is a common pathway for alcohols, the stability of the iminium ion from Pathway A makes this a less probable, but still significant, fragmentation.[7]
-
Loss of Water (Pathway C): Alcohols frequently undergo dehydration, leading to the loss of a neutral water molecule (18 Da).[7][8] This would produce a fragment ion [M-18]•+ at m/z 111 .
-
Ring Opening and Cleavage: The pyrrolidine ring itself can undergo fragmentation. A common pathway involves the loss of an ethylene molecule (C₂H₄, 28 Da) following ring opening, which could lead to various smaller fragment ions.
The predicted fragmentation cascade is illustrated below.
Caption: Predicted major fragmentation pathways of 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol.
Comparative Fragmentation Analysis
To understand the uniqueness of this fragmentation pattern, we compare it with two other C₃H₉NO isomers (for the amino alcohol portion) and a related amine.
Alternative Compounds:
-
3-Amino-1-propanol: A linear amino alcohol. Its mass spectrum from the NIST database shows a molecular ion at m/z 75, with a base peak at m/z 30, corresponding to the [CH₂NH₂]⁺ ion formed by α-cleavage.[10]
-
2-Aminopropane (Isopropylamine): A branched primary amine. Its NIST mass spectrum shows a molecular ion at m/z 59 and a base peak at m/z 44, resulting from α-cleavage with the loss of a methyl radical.[11][12]
The key differentiator for 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol is the presence of the pyrrolidine ring, which directs fragmentation towards the highly stable m/z 84 iminium ion. This fragment is absent in the spectra of the acyclic alternatives.
Caption: Comparison of dominant α-cleavage pathways for the target and alternatives.
Summary of Key Fragment Ions
The table below summarizes the expected primary ions for the target molecule and the observed ions for the selected alternatives, providing a clear basis for differentiation.
| m/z | Predicted Ion for 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol | Observed Ion for 3-Amino-1-propanol[10] | Observed Ion for 2-Aminopropane[11][12] |
| 129 | [M]•+ | - | - |
| 111 | [M-H₂O]•+ | - | - |
| 98 | [M-CH₂OH]+ | - | - |
| 84 | [M-C₂H₅O]+ (Base Peak) | - | - |
| 75 | - | [M]•+ | - |
| 59 | - | - | [M]•+ |
| 44 | - | - | [M-CH₃]+ (Base Peak) |
| 30 | - | [M-C₂H₄OH]+ (Base Peak) | - |
Conclusion
The mass spectrometric fragmentation of 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol is predicted to be dominated by a characteristic α-cleavage adjacent to the pyrrolidine nitrogen, leading to a highly stable iminium ion at m/z 84 , which is expected to be the base peak. Other significant, though less abundant, fragments are predicted at m/z 98 (from α-cleavage at the alcohol) and m/z 111 (from dehydration).
This fragmentation pattern provides a distinct fingerprint that allows for its unambiguous differentiation from its structural isomers, such as linear and branched propanolamines. While their spectra are also governed by α-cleavage, the resulting fragment ions (m/z 30 for 3-amino-1-propanol and m/z 44 for 2-aminopropane) are indicative of their unique acyclic structures. This comparative guide provides researchers with the foundational knowledge to confidently identify and characterize pyrrolidine-containing amino alcohols in complex analytical workflows.
References
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Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-2-amine (2-aminopropane). Retrieved from [Link]
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Scott, M. F., et al. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. [Link]
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Petreska Stanoeva, J., et al. (2022). Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids and N-Oxides. Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 99-110. [Link]
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NIST. (n.d.). 2-Propanamine. In NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. Retrieved from [Link]
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PubMed. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid Communications in Mass Spectrometry, 28(9), 1004-10. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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ResearchGate. (2003). Electron-impact ionization of the simple alcohols. Retrieved from [Link]
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PubChem. (n.d.). (2S)-1-(pyrrolidin-1-yl)propan-2-ol. Retrieved from [Link]
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Filo. (2025). The mass spectrum for propan-1-ol is shown in figure 25. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
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NIST. (n.d.). 1-Propanol, 3-amino-. In NIST Chemistry WebBook. Retrieved from [Link]
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MassBank. (2008). 1-PROPANOL; EI-B; MS. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-1-ol. Retrieved from [Link]
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A Comparative Guide to Propanol-Functionalized Chiral Pyrrolidine Catalysts: Enhancing Stereoselectivity in Asymmetric Synthesis
The pursuit of enantiomerically pure compounds is a defining challenge in modern chemistry, with significant implications for the pharmaceutical and agrochemical industries.[1] In this context, asymmetric organocatalysis has emerged as a third pillar of catalysis, providing a powerful, often more sustainable, and metal-free alternative to traditional methods.[1][2] Among the privileged scaffolds in the organocatalyst toolkit, chiral pyrrolidine derivatives have proven exceptionally versatile and effective.[2][3][4][5]
This guide delves into a critical structural modification of the pyrrolidine framework: the incorporation of a propanol side chain at the C2 position. We will provide an in-depth analysis of the distinct advantages this feature imparts, supported by mechanistic insights, comparative experimental data, and detailed protocols for researchers, scientists, and drug development professionals.
The Mechanistic Advantage: Directed Stereocontrol via Hydrogen Bonding
The foundational pyrrolidine catalyst, L-proline, while groundbreaking, often requires high catalyst loadings and can yield moderate enantioselectivities.[3][6] The introduction of a hydroxymethyl or, more broadly, a substituted propanol group at the C2 position, as seen in prolinol and its derivatives, fundamentally enhances catalytic performance. The key to this enhancement lies in the hydroxyl group's ability to act as a hydrogen-bond donor.[3][7]
During the catalytic cycle, the pyrrolidine's secondary amine forms a nucleophilic enamine intermediate with a carbonyl donor (e.g., a ketone or aldehyde).[4] The pendant hydroxyl group of the propanol side chain can then form a crucial hydrogen bond with the incoming electrophile (e.g., an aldehyde in an aldol reaction or a nitroalkene in a Michael addition). This non-covalent interaction creates a more rigid, well-defined bicyclic transition state.[7] By locking the orientation of the reactants, the catalyst effectively shields one face of the enamine, dictating the trajectory of the electrophile's approach and thereby ensuring high stereoselectivity.[3]
Quantum mechanics calculations have supported this model, revealing that hydrogen bonds between the catalyst's side chain (including amide N-H and terminal hydroxyl groups) and the substrate lower the activation energy and are directly responsible for high enantioselectivity.[7]
Caption: Hydrogen-bond directed transition state in a prolinol-catalyzed reaction.
Comparative Performance: Proline vs. Propanol-Substituted Catalysts
The tangible benefits of the propanol side chain are most evident in direct performance comparisons. The most widely recognized and successful catalysts of this class are the diarylprolinol silyl ethers, often referred to as Hayashi-Jørgensen catalysts.[8][9][10][11] These catalysts, where the hydroxyl group is protected by a bulky silyl group to enhance solubility and stability, are generally more active and effective than the parent L-proline.[8]
Table 1: Asymmetric Aldol Reaction Performance
The aldol reaction is a cornerstone C-C bond-forming reaction, and the data below highlights the superior performance of propanol-derived catalysts in controlling its stereochemical outcome.[12]
| Catalyst | Aldehyde | Ketone | Solvent | Yield (%) | dr (anti:syn) | ee (%) (syn) | Reference |
| L-Proline | 4-Nitrobenzaldehyde | Acetone | Neat | 68 | - | 76 | [List et al., 2000] |
| (S)-Diphenylprolinol TMS Ether | 4-Nitrobenzaldehyde | Cyclohexanone | Toluene | 99 | >99:1 | 99 | [Hayashi et al., 2005][8] |
| L-Proline | Benzaldehyde | Acetone | DMSO | 20 | - | 43 | [List et al., 2000] |
| (S)-Diphenylprolinol TMS Ether | Benzaldehyde | Cyclohexanone | Toluene | 99 | 95:5 | 98 | [Hayashi et al., 2005][8] |
| L-Prolinamide (3h) | Benzaldehyde | Acetone | Neat | 95 | - | 93 | [Wang et al., 2004][7] |
Table 2: Asymmetric Michael Addition Performance
In the context of Michael additions, a vital reaction for constructing complex molecular frameworks, propanol-derived catalysts again demonstrate superior control over stereochemistry.
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| L-Proline | Cyclohexanone | Nitrostyrene | CHCl₃ | 95 | 85:15 | 20 | [List et al., 2001] |
| (S)-Diphenylprolinol TMS Ether | Propanal | Nitrostyrene | Toluene | 87 | 94:6 | 98 | [Hayashi et al., 2005][8] |
| Spiro-pyrrolidine Silyl Ether | 2,2-Dimethyl-1,3-dioxan-5-one | Nitrostyrene | Toluene | 87 | - | 99 | [Wang et al., 2010][13] |
| PEG-Supported J-H Catalyst | Propanal | Nitrostyrene | Toluene | 90 | 6:1 | 99 | [Xie et al., 2016] |
Note: Data is compiled from various literature sources for comparative purposes. Direct comparison should be made with caution as reaction conditions may vary.
The data clearly illustrates a consistent trend: the presence of the substituted propanol side chain, particularly in the form of diarylprolinol silyl ethers, leads to dramatic improvements in both diastereoselectivity and enantioselectivity across different reaction classes.
Experimental Protocol: Asymmetric Aldol Reaction Using a Diarylprolinol Silyl Ether Catalyst
To ensure reproducibility and demonstrate a self-validating system, the following general protocol for a highly enantioselective aldol reaction is provided. This procedure is based on established methodologies for Hayashi-Jørgensen-type catalysts.[1]
Objective: To synthesize a chiral β-hydroxy carbonyl compound via a direct asymmetric aldol reaction.
Materials:
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Hayashi-Jørgensen Catalyst)
-
Aldehyde (e.g., 4-nitrobenzaldehyde, 0.5 mmol)
-
Ketone (e.g., cyclohexanone, 2.0 mmol, serves as reactant and solvent)
-
Toluene (optional, as co-solvent)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add the ketone (2.0 mmol). If using a co-solvent, dissolve the aldehyde (0.5 mmol) in the chosen solvent (e.g., Toluene, 1.0 mL).
-
Catalyst Addition: Add the diarylprolinol silyl ether catalyst (0.05 mmol, 10 mol%) to the reaction mixture.
-
Initiation & Monitoring: Stir the reaction mixture at the specified temperature (e.g., 0 °C or room temperature). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the product with an organic solvent (e.g., Ethyl Acetate, 3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio (dr) from the ¹H NMR of the crude product and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Caption: Standard workflow for an organocatalyzed asymmetric aldol reaction.
Conclusion
The incorporation of a propanol side chain into the chiral pyrrolidine scaffold represents a pivotal design element in modern organocatalysis. This functional group provides a crucial handle for stereocontrol through hydrogen-bond donation, enabling the construction of a highly organized transition state. As demonstrated by extensive experimental data, this mechanistic advantage translates into significantly enhanced enantioselectivity and diastereoselectivity in key synthetic transformations compared to unsubstituted pyrrolidine catalysts like L-proline. The development of sophisticated derivatives, such as the Hayashi-Jørgensen catalysts, has solidified the propanol-functionalized pyrrolidine as a privileged and indispensable tool for researchers aiming to construct complex chiral molecules with high precision.
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Novel Diarylprolinol-derived Amino Perfluoroalkanesulfonamide Catalysts: Highly Enantio- and Diastereoselective Aldol Reaction. Chemistry Letters, Oxford Academic. [Link]
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Proline-catalyzed aldol reactions. Wikipedia. [Link]
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Wang, W., Li, H., Wang, J., & Zu, L. (2004). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. Proceedings of the National Academy of Sciences, 101(16), 5738-5742. [Link]
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Hayashi-Jørgensen Catalyst. Chem-Station International Edition. [Link]
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Synthesis of a New Proline‐Derived Organic Catalyst and Its Evaluation for Direct Aldol Reaction. Taylor & Francis Online. [Link]
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The design of a spiro-pyrrolidine organocatalyst and its application to catalytic asymmetric Michael addition for the construction of all-carbon quaternary centers. Royal Society of Chemistry Publishing. [Link]
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Pyrrolidine based chiral organocatalyst for efficient asymmetric Michael addition of cyclic ketones to β-nitrostyrenes. PubMed. [Link]
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Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journals. [Link]
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Asymmetric Organocatalysis Revisited: Taming Hydrindanes with Jørgensen–Hayashi Catalyst. Thieme Chemistry. [Link]
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Jørgensen–Hayashi catalysts supported on poly(ethylene glycol)s as highly efficient and reusable organocatalysts for the enamine-catalyzed asymmetric Michael reaction. Royal Society of Chemistry Publishing. [Link]
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Pyrrolidine modified PANF catalyst for asymmetric Michael addition of ketones to nitrostyrenes in aqueous phase. Royal Society of Chemistry Publishing. [Link]
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Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. National Center for Biotechnology Information (PMC). [Link]
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Synergistic Strategies in Aminocatalysis. National Center for Biotechnology Information (PMC). [Link]
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Old tricks, new dogs: organocatalytic dienamine activation of α,β-unsaturated aldehydes. Royal Society of Chemistry Publishing. [Link]
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Pyrrolidine-based catalytic microporous polymers in sustainable CN and CC bond formation via iminium and enamine activation. ScienceDirect. [Link]
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Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]
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Enantioselective Organocatalytic Synthesis of Bicyclic Resorcinols via an Intramolecular Friedel−Crafts‐Type 1,4‐Addition: Access to Cannabidiol Analogues. National Center for Biotechnology Information (PMC). [Link]
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Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. National Center for Biotechnology Information (PMC). [Link]
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Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online. [Link]
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The synthesis and application of pyrrolidine-based supported catalysts. ResearchGate. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Center for Biotechnology Information (PMC). [Link]
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Modifications of organocatalysts in the reaction vessel to control enantioselectivity. Springer Nature Research Communities. [Link]
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Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. ResearchGate. [Link]
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Definitive Guide to Validating the Absolute Configuration of (R)-Pyrrolidine Derivatives
A Comparative Analysis of VCD, X-Ray Crystallography, and NMR Techniques
Introduction: The "Oily Pyrrolidine" Challenge
In drug discovery, the pyrrolidine ring is a privileged scaffold, appearing in blockbuster drugs like Captopril and Ramipril. However, validating the absolute configuration (AC) of (R)-pyrrolidine derivatives presents a distinct challenge. Unlike rigid, solid amides, secondary amine pyrrolidines often exist as viscous oils or low-melting solids due to their conformational flexibility and lack of strong intermolecular hydrogen bonding.
This physical state frequently precludes the use of Single Crystal X-Ray Diffraction (SC-XRD), the historical "gold standard." Furthermore, the classic Mosher's method (NMR) can yield ambiguous results due to amide bond rotamers inherent to N-acylated pyrrolidines.
This guide objectively compares three validation workflows, prioritizing Vibrational Circular Dichroism (VCD) as the modern solution-phase standard, while detailing the specific conditions under which X-Ray and NMR remain viable.
Comparative Analysis: Selecting the Right Methodology
The following table summarizes the operational performance of the three primary methods for pyrrolidine derivatives.
Table 1: Operational Comparison of AC Determination Methods
| Feature | Vibrational Circular Dichroism (VCD) | Single Crystal X-Ray (SC-XRD) | NMR Derivatization (Mosher's) |
| Sample State | Solution (CDCl₃, DMSO-d₆) | Single Crystal (Solid) | Solution (Derivatized) |
| Sample Qty | 5–10 mg (Recoverable) | <1 mg (Often destructive) | 5–10 mg (Consumed) |
| Turnaround | 24–48 Hours (Exp + Comp) | 3 Days – 3 Weeks (Crystallization) | 24 Hours |
| Primary Risk | DFT Calculation Accuracy | Crystal Growth Failure | Rotameric Signal Overlap |
| Pyrrolidine Suitability | High (Handles oils/conformers) | Low (Unless salt formation works) | Medium (Requires rotamer analysis) |
| Validation Metric | Enantiomer Similarity Index (ESI) | Flack Parameter ( |
Method 1: Vibrational Circular Dichroism (VCD)
The Solution-Phase Standard for Oils and Flexible Molecules
VCD measures the differential absorption of left and right circularly polarized infrared light (
Why it wins for Pyrrolidines:
Pyrrolidine rings pucker (envelope conformations). VCD spectra capture these solution-state conformers.[3][4] By comparing the experimental spectrum to a Density Functional Theory (DFT) predicted spectrum, the AC is assigned with statistical confidence.
Experimental Protocol: Self-Validating VCD Workflow
Step 1: Data Acquisition
-
Sample Prep: Dissolve 5–10 mg of the (R)-pyrrolidine derivative in 150 µL of CDCl₃ or DMSO-d₆. Place in a BaF₂ IR cell (100 µm path length).
-
Measurement: Acquire IR and VCD spectra simultaneously (approx. 4–8 hour block collection) on a ChiralIR-2X or equivalent.
-
Baseline Correction: Subtract the solvent VCD spectrum to remove artifacts.
Step 2: Computational Prediction (The "Digital Twin")
-
Conformational Search: Use Molecular Mechanics (e.g., MMFF94) to find all low-energy conformers of the putative (R)-enantiomer.
-
Geometry Optimization: Optimize top conformers using DFT (B3LYP/6-31G* or higher).
-
VCD Calculation: Calculate rotational strengths and dipole strengths for the optimized geometries.
-
Boltzmann Weighting: Average the spectra based on the calculated free energy (
) of each conformer.
Step 3: Validation & Assignment
-
Visual Check: Align the major bands of the Experimental vs. Calculated spectra.
-
Statistical Check: Calculate the Enantiomer Similarity Index (ESI) or Pearson Correlation Coefficient (
).-
Pass:
(Sign and intensity match). -
Fail: Low correlation implies incorrect structure, impurities, or poor DFT modeling of solvation.
-
Visualization: VCD Workflow
Caption: Dual-path workflow for VCD assignment. The convergence of experimental data and DFT calculation confirms the configuration.
Method 2: Single Crystal X-Ray Diffraction (SC-XRD)
The "Gold Standard" (If You Can Crystallize It)
While definitive, this method struggles with pyrrolidines. The nitrogen lone pair often prevents tight packing.
Protocol: Inducing Crystallinity in Oily Pyrrolidines
To use X-ray, you must convert the oily free base into a crystalline salt.
-
Heavy Atom Salt Screen: React the pyrrolidine with Hydrobromic acid (HBr) or p-Bromobenzoic acid . The Bromine atom provides "anomalous scattering" (Friedel pairs) essential for absolute assignment using Cu or Mo radiation.
-
Slow Evaporation: Dissolve the salt in minimal MeOH/EtOH. Place in a vial covered with perforated parafilm to allow slow evaporation over 2–5 days.
Validation: The Flack Parameter ( )
The structural refinement outputs a Flack parameter.[5] You must validate this value:
- (u < 0.05): The model is correct. Absolute configuration is confirmed.
- : The model is inverted. The sample is the opposite enantiomer.[6]
- : The crystal is a racemate or twinned. Invalid for AC assignment.
Method 3: NMR Derivatization (Mosher's Method)
The Accessible Alternative (With a Warning)
This method involves reacting the pyrrolidine with (R)- and (S)-
The Pyrrolidine Rotamer Trap
In secondary amines like pyrrolidines, the resulting amide bond has restricted rotation. This creates two distinct species (rotamers) in the NMR tube (typically a 3:1 or 4:1 ratio).
-
Risk: The minor rotamer signals can overlap with the major signals of the other diastereomer, leading to incorrect
calculations. -
Mitigation: Run the NMR at elevated temperature (e.g., 50°C) to coalesce the rotamers, OR strictly analyze only the major rotamer peaks if they are clearly resolved.
Protocol: Modified Mosher's for Pyrrolidines
-
Derivatization: React Sample A with (R)-MTPA-Cl and Sample B with (S)-MTPA-Cl in Pyridine-d₅.
-
Analysis: Assign proton signals (
) near the chiral center. -
Calculation:
. -
Model: Map the positive and negative
values onto the Mosher model. If the spatial distribution is consistent, the AC is assigned.
Strategic Decision Matrix
Use this logic flow to determine the most efficient validation path for your specific molecule.
Caption: Decision matrix for selecting the optimal AC determination method based on physical state and atomic composition.
References
-
U.S. Food and Drug Administration (FDA). (1992). Development of New Stereoisomeric Drugs. [Link]
- Nafie, L. A. (2012). Vibrational Optical Activity: Principles and Applications. John Wiley & Sons.
-
Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. Journal of Physical Chemistry. [Link]
-
Flack, H. D. (1983).[7] On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A. [Link]
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews. [Link]
-
BioTools, Inc. Absolute Configuration by VCD: White Paper. (Industry standard protocols for VCD). [Link]
Sources
- 1. biotools.us [biotools.us]
- 2. spark904.nl [spark904.nl]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. spectroscopyasia.com [spectroscopyasia.com]
- 5. Howard Flack and the Flack Parameter | MDPI [mdpi.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
Safety Operating Guide
Personal protective equipment for handling 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride
Technical Guide: Safe Handling & PPE Strategy for 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol Hydrochloride
Part 1: Hazard Identification & Risk Assessment
Before selecting Personal Protective Equipment (PPE), we must define the hazard. 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol hydrochloride is a chiral pyrrolidine derivative. While specific toxicological data for this exact isomer salt may be limited, we apply Occupational Exposure Banding (OEB) principles based on structural analogs (e.g., L-Prolinol, Pyrrolidine derivatives).
Physical State: Hygroscopic Solid (Powder). Primary Hazards:
-
Corrosivity/Irritation: As a hydrochloride salt, hydrolysis upon contact with moisture (sweat, mucous membranes) releases hydrochloric acid equivalents, causing severe irritation to eyes (H319/H318) and skin (H315).
-
Respiratory Sensitization: Amine salts are potent respiratory irritants (H335). Inhalation of dust is the primary exposure vector.
-
Hygroscopicity: The compound avidly absorbs atmospheric moisture. PPE serves a dual purpose: protecting the operator from the chemical and protecting the chemical from operator-introduced moisture.
Critical Insight: Treat this compound as an OEB 3 hazard (10–100 µg/m³ containment target) until definitive toxicology proves otherwise. Engineering controls (fume hoods) are your primary defense; PPE is your fail-safe.
Part 2: The PPE Matrix
Do not apply a "one-size-fits-all" approach. PPE requirements scale with the quantity handled and the operational state (solid vs. solution).
Table 1: PPE Selection by Operational Scale
| Protective Layer | Bench Scale (< 1g) | Prep/Process Scale (> 10g) | Rationale & Technical Specs |
| Hand Protection | Single Nitrile Gloves (0.11 mm min) | Double Gloving: Nitrile (inner) + Extended Cuff Nitrile (outer) | Why? Nitrile offers excellent resistance to amine salts. Double gloving allows the outer layer to be stripped immediately upon contamination without exposing skin. |
| Eye/Face | Safety Glasses with Side Shields | Chemical Splash Goggles + Face Shield | Why? Powders drift. Safety glasses have gaps. Goggles seal the orbital area against airborne dust and accidental splashes during solubilization. |
| Respiratory | Fume Hood (Sash at 18") | Fume Hood + N95/P100 Respirator | Why? Engineering controls are primary. If weighing outside a hood (discouraged) or handling large volumes, a fit-tested respirator is mandatory to prevent sensitization. |
| Body | Standard Lab Coat (Cotton/Poly) | Tyvek® Lab Coat or Sleeve Covers | Why? Cotton absorbs; Tyvek repels. For larger scales, wrist exposure is a common failure point—sleeve covers bridge the gap between glove and coat. |
Part 3: Operational Workflow & Logic
Safety is a sequence, not a state. The following workflow ensures a self-validating safety loop.
The "Clean-to-Dirty" Donning Protocol
Causality: Donning PPE in the wrong order traps contaminants against the skin or cross-contaminates the PPE itself.
-
Inspection: Check gloves for pinholes (air inflation test).
-
Gowning: Don lab coat before gloves to ensure cuffs are tucked.
-
Gloving: Pull glove cuffs over the lab coat sleeves.
-
Validation: Raise hands; no skin should be visible at the wrist.
-
Handling & Weighing (The Critical Step)
The moment of highest risk is transferring the solid salt to a balance.
-
Static Control: Use an anti-static gun or ionizer if the powder is flighty. Static charge can cause the powder to "jump" onto gloves/sleeves.
-
Solubilization: Dissolve the salt slowly. The heat of solution (exothermic) for HCl salts can be significant. Add the solid to the solvent, not vice versa.
The "Beak Method" Doffing Protocol
Causality: Most exposure occurs when removing dirty PPE.
-
Outer Gloves: Pinch the outside of one glove (the "beak") and peel it off, turning it inside out. Hold it in the gloved hand.
-
Inner/Second Glove: Slide a clean finger under the wrist of the remaining glove. Peel it off over the first glove, creating a sealed packet.
-
Wash: Immediately wash hands with soap and cool water (warm water opens pores, increasing absorption).
Part 4: Emergency Response & Disposal
Scenario: Accidental Spill (Solid)
-
Do NOT sweep: Sweeping generates dust.
-
Method: Cover with a damp paper towel (to prevent dust) or use a HEPA-filtered vacuum.
-
Neutralization: Wipe the area with a dilute sodium bicarbonate solution (5%) to neutralize the acidic HCl component, followed by water.
Disposal:
-
Solid Waste: Dispose of as "Hazardous Solid, Organic, Acidic".
-
Aqueous Waste: Adjust pH to neutral (pH 6-8) before disposal into the appropriate organic/aqueous waste stream, depending on the co-solvent.
Part 5: Visualized Workflows
Diagram 1: The Hierarchy of Exposure Control
This diagram illustrates that PPE is the final barrier, supported by Engineering and Administrative controls.
Caption: The Hierarchy of Controls. Note that PPE is the least effective control method if used in isolation; it must be paired with Engineering Controls (Green).
Diagram 2: Safe Weighing Workflow (OEB 3 Approach)
A step-by-step logic flow for handling the powder to minimize dust exposure.
Caption: Operational workflow for weighing hygroscopic amine salts. Note the specific intervention for static electricity to prevent particulate dispersion.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. CDC. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[1] Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]
-
PubChem. (2025). Compound Summary for CID 209342: 1-Pyrrolidinepropanol (Analog). National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
